molecular formula C7H17NO B1519571 (butan-2-yl)(2-methoxyethyl)amine CAS No. 1019499-98-9

(butan-2-yl)(2-methoxyethyl)amine

Cat. No.: B1519571
CAS No.: 1019499-98-9
M. Wt: 131.22 g/mol
InChI Key: BXFXGWKIOJCARL-UHFFFAOYSA-N
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Description

(butan-2-yl)(2-methoxyethyl)amine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-7(2)8-5-6-9-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFXGWKIOJCARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(butan-2-yl)(2-methoxyethyl)amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Physicochemical Profiling[1][2]

Executive Summary

(Butan-2-yl)(2-methoxyethyl)amine (CAS: 1019499-98-9), also known as N-(2-methoxyethyl)butan-2-amine, is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity (LogP) and solubility in drug candidates.[1][2][3][4] Its structure combines a chiral sec-butyl lipophilic anchor with a polar, hemilabile 2-methoxyethyl "tail."[1][2] This specific motif is valuable in fragment-based drug discovery (FBDD) for targeting solvent-exposed pockets in kinases and GPCRs, where the ether oxygen can engage in weak hydrogen bonding or water-bridging interactions.[1][2]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthetic protocols, and handling requirements for research applications.[2]

Chemical Identity & Stereochemistry[1][2][3]

The molecule features a single stereogenic center at the C2 position of the butyl chain.[1][2][3] While often supplied as a racemate for initial screening, enantiopure synthesis is critical for late-stage lead optimization.[1][2]

ParameterDetail
IUPAC Name N-(2-methoxyethyl)butan-2-amine
CAS Number 1019499-98-9
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
SMILES CCC(C)NCCOC
InChI Key BXFXGWKIOJCARL-UHFFFAOYSA-N
Chirality Contains one chiral center (R/S enantiomers possible)
Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for missing experimental endpoints.

PropertyValue / RangeSignificance
Physical State Colorless to pale yellow liquidStandard state at STP.[1][2]
Boiling Point 145°C - 150°C (Predicted at 760 mmHg)Volatile; requires careful rotary evaporation.[1][2]
Density 0.86 ± 0.05 g/cm³Less dense than water; floats during extraction.[2]
pKa (Conjugate Acid) ~10.2 (Predicted)Typical for dialkylamines; protonated at physiological pH.[2]
LogP ~0.95Moderate lipophilicity; good membrane permeability.[2]
Polar Surface Area (PSA) 21.26 ŲLow PSA suggests excellent blood-brain barrier (BBB) penetration potential.[1][2]
Solubility Miscible in EtOH, DMSO, DCM, CHCl₃High organic solubility; moderate water solubility due to ether oxygen.[2]
Synthetic Methodology: Reductive Amination[1][2][5][6][7]

While alkylation (using 2-methoxyethyl bromide) is possible, it is prone to over-alkylation (quaternization).[1][2] The industry-standard route for high-purity synthesis is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] This method is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.[1][2]

Reaction Scheme

The synthesis involves the condensation of 2-butanone (methyl ethyl ketone) with 2-methoxyethylamine to form an intermediate imine/hemiaminal, which is reduced in situ.[1][2]

Detailed Protocol

Reagents:

  • 2-Butanone (1.0 equiv)[1][2]

  • 2-Methoxyethylamine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-butanone (10 mmol) and 2-methoxyethylamine (11 mmol) in anhydrous DCE (30 mL).

  • Acid Activation: Add Glacial Acetic Acid (10 mmol). The acid catalyzes imine formation and buffers the basicity of the amine.[1][2] Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control mild exotherm and hydrogen evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.[1][2]

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and pH is >8.

  • Workup:

    • Separate the organic layer.[1][2][5]

    • Extract the aqueous layer with DCM (2 x 20 mL).[2]

    • Combine organics, wash with Brine, and dry over anhydrous Na₂SO₄.[1][2][5]

  • Purification: Filter and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or distill (if scale >5g).

Process Logic & Workflow Diagram

G Start Reagents: 2-Butanone + 2-Methoxyethylamine Imine Intermediate: Imine Formation (Acid Catalyzed) Start->Imine AcOH, DCE, N2 Reduction Reduction Step: Add Na(OAc)3BH (STAB) 0°C -> RT, 16h Imine->Reduction In-situ reduction Quench Quench: Sat. NaHCO3 (pH > 8) Reduction->Quench Completion Extraction Extraction: DCM / Water Separation Quench->Extraction Phase separation Product Final Product: This compound Extraction->Product Dry, Conc., Distill

Figure 1: Step-wise logic flow for the reductive amination synthesis of this compound.

Analytical Characterization

Researchers should validate the structure using ¹H NMR and MS.[1][2] Below are the expected spectral features based on the structure.

¹H NMR (400 MHz, CDCl₃) Expectations:

  • δ 0.90 (t, 3H): Terminal methyl of the butyl chain.[2]

  • δ 1.05 (d, 3H): Methyl doublet adjacent to the chiral center (C1 of butyl).[2]

  • δ 1.30–1.50 (m, 2H): Methylene protons of the butyl chain.[2]

  • δ 2.55 (m, 1H): Methine proton at the chiral center (CH-N).[2]

  • δ 2.75 (t, 2H): Methylene protons of the ethyl chain adjacent to Nitrogen (-NH-CH₂-).[1][2]

  • δ 3.35 (s, 3H): Methoxy methyl singlet (-OCH₃).[1][2]

  • δ 3.48 (t, 2H): Methylene protons adjacent to Oxygen (-CH₂-O-).[1][2]

Mass Spectrometry (ESI+):

  • [M+H]⁺: 132.2 m/z.[2]

Handling & Safety (GHS Classification)

As a secondary amine, this compound presents specific hazards. Standard Operating Procedures (SOPs) must account for corrosivity and flammability.[2]

Hazard ClassSignal WordHazard Statement
Flammable Liquid DANGER H226: Flammable liquid and vapor.[1][2]
Skin Corrosion DANGER H314: Causes severe skin burns and eye damage.[2]
Acute Toxicity WARNING H302: Harmful if swallowed.[2][6]

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Amines absorb CO₂ from the air to form carbamates; seal tightly.[1][2]

References
  • Chemical Identity & CAS Verification

    • Smolecule. (2023).[2][3] this compound Product Page. Retrieved from

    • BLD Pharm. (2024).[2] N-(2-Methoxyethyl)butan-2-amine MSDS. Retrieved from

  • Synthetic Methodology (Reductive Amination)

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

    • Common Organic Chemistry.[1][2] (2023).[2][3] Reductive Amination: Standard Conditions. Retrieved from

  • Safety & Handling

    • PubChem. (2024).[2] 2-Methoxyethylamine Safety Data (Analogous Structure). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts via Reaction of (Butan-2-yl)(2-methoxyethyl)amine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The N-alkylation of secondary amines with alkyl halides is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to tertiary amines and quaternary ammonium salts. These product classes are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as cationic surfactants, phase-transfer catalysts, and antimicrobial agents. This document provides a detailed technical guide for the reaction of a specific secondary amine, (butan-2-yl)(2-methoxyethyl)amine, with various alkyl halides.

This compound is a secondary amine featuring a chiral, sterically demanding butan-2-yl group and a coordinating methoxyethyl moiety.[1] These structural features present unique considerations in its alkylation reactions, influencing reaction kinetics, and potentially, product distributions. Understanding these nuances is critical for the strategic design and synthesis of novel molecular entities for pharmaceutical and research applications. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the influence of substrate and reaction parameters on the synthesis of the corresponding tertiary amines and quaternary ammonium salts.

Reaction Mechanism and Stereochemical Considerations

The reaction of this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The initial product of this reaction is a tertiary ammonium salt. In the presence of a base, this salt is deprotonated to yield the free tertiary amine. However, a common and often desired subsequent reaction is a second alkylation of the newly formed tertiary amine. This second SN2 reaction leads to the formation of a quaternary ammonium salt.

Figure 1: General workflow for the N-alkylation of this compound.

Stereochemistry: The butan-2-yl group contains a stereocenter. As the SN2 reaction at the nitrogen atom does not involve breaking any bonds at this chiral center, the stereochemical integrity of the butan-2-yl group is expected to be retained throughout the reaction sequence.

Steric Hindrance: The secondary butyl group is known to exert more steric hindrance than a primary alkyl group.[2][3][4] This steric bulk can decrease the nucleophilicity of the amine, potentially leading to slower reaction rates compared to less hindered secondary amines. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary to achieve complete conversion.

Influence of the Methoxyethyl Group: The ether linkage in the 2-methoxyethyl group is generally unreactive towards alkyl halides under standard N-alkylation conditions. However, the oxygen atom can potentially act as a Lewis base and interact with solvents or cations, which might subtly influence the reaction environment. Under harsh, forcing conditions, cleavage of the ether is a possible side reaction, though this is not typically observed in standard N-alkylation protocols.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of a tertiary amine and a quaternary ammonium salt from this compound. Optimization of reaction conditions may be necessary for specific alkyl halides and desired outcomes.

Protocol 1: Synthesis of a Tertiary Amine - N-benzyl-(butan-2-yl)(2-methoxyethyl)amine

This protocol describes the mono-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Quaternary Ammonium Salt - (Butan-2-yl)(2-methoxyethyl)dimethylammonium iodide

This protocol details the exhaustive methylation of this compound to form the corresponding quaternary ammonium salt.

Materials:

  • This compound

  • Iodomethane (CH3I)

  • Sodium bicarbonate (NaHCO3)

  • Acetone, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (3.0 eq) in anhydrous acetone.

  • Cool the mixture in an ice bath.

  • Add iodomethane (2.5 eq) dropwise to the stirring mixture. Caution: Iodomethane is toxic and volatile; handle in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a precipitate is expected.

  • Monitor the reaction for the disappearance of the starting material and tertiary amine intermediate by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the quaternary ammonium salt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the purified quaternary ammonium iodide salt.

Experimental_Workflow cluster_protocol1 Protocol 1: Tertiary Amine Synthesis cluster_protocol2 Protocol 2: Quaternary Salt Synthesis P1_Start 1. Combine Reactants (Amine, K2CO3, Acetonitrile) P1_Add_Alkyl_Halide 2. Add Benzyl Bromide P1_Start->P1_Add_Alkyl_Halide P1_Reflux 3. Reflux (12-24h) P1_Add_Alkyl_Halide->P1_Reflux P1_Workup 4. Workup (Filter, Wash, Evaporate) P1_Reflux->P1_Workup P1_Purify 5. Purification (Column Chromatography) P1_Workup->P1_Purify P2_Start 1. Combine Reactants (Amine, NaHCO3, Acetone) P2_Add_Alkyl_Halide 2. Add Iodomethane P2_Start->P2_Add_Alkyl_Halide P2_Stir 3. Stir at RT (24-48h) P2_Add_Alkyl_Halide->P2_Stir P2_Precipitate 4. Precipitate with Ether P2_Stir->P2_Precipitate P2_Isolate 5. Isolate Product (Filtration, Drying) P2_Precipitate->P2_Isolate

Figure 2: Experimental workflows for tertiary amine and quaternary ammonium salt synthesis.

Data Presentation: Representative Reaction Outcomes

The following table presents hypothetical yet representative data for the alkylation of this compound with various alkyl halides, based on general principles of SN2 reactions. Actual yields may vary depending on the precise reaction conditions and scale.

EntryAlkyl HalideProduct TypeExpected Yield (%)Key Considerations
1Methyl IodideQuaternary Salt>90Highly reactive, favors exhaustive alkylation.
2Ethyl BromideTertiary Amine/Quaternary Salt Mix60-80Over-alkylation is common. Stoichiometry control is crucial for selectivity.
3Benzyl BromideTertiary Amine70-90Reactive alkyl halide, good yields for mono-alkylation with controlled stoichiometry.
4Isopropyl BromideTertiary Amine20-40Secondary alkyl halide, significant steric hindrance leads to lower yields. Elimination (E2) is a major side reaction.
5tert-Butyl BromideNo Reaction<5Tertiary alkyl halide, elimination is the exclusive pathway.

Applications in Drug Development

Quaternary ammonium salts derived from complex amines are valuable in pharmaceutical sciences. Their permanent positive charge can enhance interactions with biological targets, improve water solubility, and impart antimicrobial properties.[1] For instance, quaternization can be a key step in the synthesis of novel ionic liquids with potential as drug delivery vehicles or active pharmaceutical ingredients (APIs). The specific structure of the this compound-derived quaternary salts, with its chiral center and ether linkage, offers a unique scaffold for exploring structure-activity relationships in drug discovery programs.

Conclusion

The reaction of this compound with alkyl halides provides a versatile platform for the synthesis of novel tertiary amines and quaternary ammonium salts. While the steric hindrance of the butan-2-yl group may necessitate more vigorous reaction conditions, the fundamental SN2 pathway allows for predictable product formation. Careful control of stoichiometry and reaction parameters is essential to achieve the desired level of alkylation. The protocols and considerations outlined in this application note serve as a valuable resource for researchers engaged in the synthesis of complex amine derivatives for applications in drug development and beyond.

References

  • A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate. [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Royal Society of Chemistry. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Center for Biotechnology Information. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Chemistry Europe. [Link]

  • New quaternization method.
  • Calorimetric study of isomeric and steric effects amine-alcohol interactions. Indian Academy of Sciences. [Link]

  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. National Center for Biotechnology Information. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Butyl group. Wikipedia. [Link]

Sources

preparation of amides using (butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-(Butan-2-yl)-N-(2-methoxyethyl)amides

Abstract

The amide bond is a cornerstone of modern chemical and pharmaceutical sciences, integral to the structure of countless bioactive molecules. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation of tertiary amides utilizing the secondary amine, (butan-2-yl)(2-methoxyethyl)amine. This amine possesses unique structural features, including a chiral sec-butyl group and a flexible methoxyethyl chain, which can impart specific physicochemical properties to the final amide products. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering two robust, field-proven protocols for amide bond formation: the classic Schotten-Baumann reaction with acyl chlorides and the widely-used carbodiimide-mediated coupling with carboxylic acids. Each protocol is supported by mechanistic diagrams, step-by-step instructions, and insights into experimental design and troubleshooting, ensuring scientific integrity and reproducibility.

Physicochemical Profile: this compound

A thorough understanding of the starting amine is critical for experimental design. This compound is a secondary amine featuring a stereogenic center, which makes the resulting amide products chiral.[1] Its properties are summarized below.

PropertyValueSource
IUPAC Name N-(2-methoxyethyl)butan-2-amine[1]
CAS Number 1019499-98-9[1]
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [1][2]
Structure
Key Features Secondary amine, Chiral center, Ether linkage[1]

Foundational Principles of Amide Synthesis with Secondary Amines

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. This is due to a competing acid-base reaction that rapidly forms a stable ammonium carboxylate salt, rendering the amine non-nucleophilic and the carboxylate non-electrophilic.[3][4] Therefore, successful amide synthesis necessitates the "activation" of the carboxylic acid to enhance its electrophilicity. This guide focuses on two premier strategies for this activation.

  • Conversion to Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5] These acyl chlorides are powerful electrophiles that react readily with nucleophilic amines.[4][6]

  • In Situ Activation with Coupling Reagents: This is the most common strategy in modern drug discovery.[7] Reagents known as coupling agents activate the carboxylic acid directly in the reaction vessel. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a prominent class of such reagents.[3][4][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[3][8]

Protocol 1: Acylation via the Schotten-Baumann Reaction

This method is ideal for its high reactivity and straightforward execution when the corresponding acyl chloride is stable and commercially available or easily synthesized. The reaction is often exothermic and proceeds rapidly.[6][] A non-nucleophilic organic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, eliminating the chloride leaving group.[6]

Caption: Mechanism of amide formation via acyl chloride.

Detailed Experimental Protocol
  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the acyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Amine Addition: To a separate flask, dissolve this compound (1.05 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.5 equiv) in anhydrous DCM.

  • Reaction Initiation: Cool the acyl chloride solution to 0 °C in an ice bath.[6] Add the amine/base solution dropwise to the stirring acyl chloride solution over 15-20 minutes. The reaction can be exothermic.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data (Hypothetical)

Reaction of benzoyl chloride with this compound.

ParameterValue
Product Name N-(butan-2-yl)-N-(2-methoxyethyl)benzamide
Expected Mass (M+H)⁺ 236.16 g/mol
Typical Yield 85-95%
Appearance Colorless to pale yellow oil
Purification Eluent 20-40% Ethyl Acetate in Hexanes

Protocol 2: EDC-Mediated Amide Coupling

This is one of the most versatile and widely used methods, especially in medicinal chemistry, as it starts directly from the carboxylic acid and avoids the need to handle harsh reagents like thionyl chloride.[7] EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, simplifying purification.[8]

Reaction Mechanism

The carboxylic acid adds across one of the C=N bonds of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent that is readily attacked by the amine to form the amide bond and the soluble N,N'-disubstituted urea byproduct.

EDC_Mechanism RCOOH R-COOH Carboxylic Acid OAI O-Acylisourea Intermediate RCOOH->OAI Activation EDC EDC Carbodiimide EDC->OAI Amine R'R''NH This compound Amide R-CO-NR'R'' Tertiary Amide Amine->Amide OAI->Amide Nucleophilic Attack Urea EDU Byproduct OAI->Urea

Caption: EDC-mediated activation and amidation workflow.

Detailed Experimental Protocol
  • Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and a base such as DIEA (1.5-2.0 equiv, if the amine is used as a salt) in an anhydrous solvent like DCM or N,N-Dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv) to the solution portion-wise. Optional but recommended: For sterically hindered substrates or to minimize racemization of chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) can be added along with EDC.[4][7]

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up (DCM): If using DCM, dilute the reaction mixture with more DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Work-up (DMF): If using DMF, dilute the reaction with ethyl acetate and wash multiple times with water and then brine to remove DMF and the urea byproduct.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography.

Representative Data (Hypothetical)

Reaction of 4-fluorobenzoic acid with this compound.

ParameterValue
Product Name N-(butan-2-yl)-4-fluoro-N-(2-methoxyethyl)benzamide
Expected Mass (M+H)⁺ 254.15 g/mol
Typical Yield 70-90%
Appearance White to off-white solid
Purification Eluent 30-50% Ethyl Acetate in Hexanes

General Purification and Analysis Workflow

Regardless of the synthetic method, the final steps of isolation and characterization are crucial for ensuring the quality of the prepared amide.

Purification_Workflow Start Reaction Completion (Verified by TLC/LC-MS) Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Dry Dry & Concentrate (Na₂SO₄ / Rotovap) Workup->Dry Crude Crude Product Dry->Crude Purify Purification (Flash Chromatography) Crude->Purify Pure Pure Amide Purify->Pure Analyze Characterization (NMR, MS, IR) Pure->Analyze Final Final Validated Product Analyze->Final

Caption: General workflow from reaction completion to final product.

Troubleshooting and Key Insights

  • Low Yield (Acyl Chloride Method): The primary cause is often the hydrolysis of the highly moisture-sensitive acyl chloride.[6] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Yield (EDC Method): Incomplete activation or formation of a stable N-acylurea side product can be problematic.[10] The addition of HOBt or HOAt often mitigates this by trapping the O-acylisourea intermediate as a more stable active ester.[7]

  • Steric Hindrance: As a secondary amine, this compound is more sterically hindered than a primary amine. For reactions with bulky carboxylic acids or acyl chlorides, longer reaction times or gentle heating (40-50 °C) may be required. More potent coupling reagents like HATU may also be considered for particularly challenging couplings.[3][7]

  • Purification: Tertiary amides are generally stable on silica gel. However, if the product is very sensitive, a plug of silica with rapid elution or purification via recrystallization are viable alternatives.[11]

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(16), 4094–4099*. [Link]

  • Kandepi, V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(1), 516-519. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 48(27), 4733-4736. [Link]

  • King, A. O., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6430–6434*. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6779–6784*. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6779-6784*. [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]

  • ResearchGate. (n.d.). Synthesis of secondary amides from styrene and amines. ResearchGate. [Link]

  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(16), 4094-4099*. [Link]

  • Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8176-8197*. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631*. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. [Link]

  • Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

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Strategic N-Alkylation of (butan-2-yl)(2-methoxyethyl)amine: A Guide to Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of tertiary amines that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the general procedures for the alkylation of (butan-2-yl)(2-methoxyethyl)amine, a representative secondary amine. We delve into the mechanistic rationale behind key synthetic strategies, including classical direct alkylation and modern reductive amination. Detailed, field-tested protocols are presented, alongside robust methods for purification and in-depth structural characterization. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully synthesize and validate novel tertiary amine derivatives.

Part 1: Foundational Principles and Strategic Selection

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with various electrophiles.[1] The choice of alkylation strategy is paramount and is dictated by the nature of the alkylating agent, the desired product structure, and the need to control selectivity. The primary challenge in the alkylation of secondary amines is preventing the over-alkylation of the more nucleophilic tertiary amine product to form a quaternary ammonium salt.[2]

Mechanistic Overview of Key Alkylation Strategies
  • Direct Alkylation via Sₙ2 Reaction: This is the most classical approach, involving the reaction of the amine with an alkyl halide (or sulfonate). The amine's lone pair directly displaces a leaving group on an electrophilic carbon. To mitigate the risk of over-alkylation, this reaction is often performed in the presence of a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), which can neutralize the ammonium salt formed during the reaction without competing as a nucleophile.[3]

  • Reductive Amination: A highly versatile and widely employed method for forming tertiary amines, this reaction proceeds by condensing the secondary amine with an aldehyde or ketone to form an intermediate iminium ion.[4] This electrophilic species is then reduced in situ by a mild reducing agent to yield the tertiary amine.[5] This one-pot procedure is highly efficient and generally avoids the problem of over-alkylation, making it a preferred method in many synthetic campaigns.[6] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5]

  • Michael (Conjugate) Addition: When the target substructure is an ethyl group bearing an electron-withdrawing group, Michael addition is the ideal strategy. The amine adds to the β-carbon of an α,β-unsaturated carbonyl, nitrile, or nitro compound.[7][8] This reaction is highly efficient and atom-economical for creating specific 1,4-adducts.

Decision Framework for Selecting an Alkylation Method

The choice of methodology is critical for synthetic success. The following decision tree, rendered in Graphviz, provides a logical framework for selecting the appropriate alkylation strategy based on the desired R-group to be introduced.

start What is the nature of the R-group to be added? q1 Is the R-group derived from an alkyl halide (R-X)? e.g., Benzyl, Methyl, Ethyl start->q1 q2 Is the R-group derived from an aldehyde or ketone (R-C=O)? start->q2 q3 Is the R-group part of an α,β-unsaturated system? start->q3 ans1 Direct Alkylation (Sₙ2) q1->ans1 Yes ans2 Reductive Amination q2->ans2 Yes ans3 Michael Addition q3->ans3 Yes

Caption: Decision tree for selecting the optimal alkylation strategy.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the alkylation of this compound using two distinct and reliable methods.

Protocol 1: Synthesis of N-benzyl-(butan-2-yl)(2-methoxyethyl)amine via Direct Alkylation

This protocol describes the direct N-alkylation using benzyl bromide as the electrophile and Hünig's base to control selectivity.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Smolecule[9]Starting secondary amine
Benzyl Bromide≥98%e.g., Sigma-AldrichAlkylating agent
N,N-Diisopropylethylamine (Hünig's base)≥99%e.g., Sigma-AldrichNon-nucleophilic base
Acetonitrile (MeCN)Anhydrouse.g., Fisher Scientific[10]Reaction solvent
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent
Saturated aq. NaHCO₃--Aqueous wash
Brine--Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Round-bottom flask, magnetic stirrer, condenser--Standard glassware

Experimental Procedure

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.31 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Dissolve the amine in 30 mL of anhydrous acetonitrile. Add N,N-diisopropylethylamine (2.6 mL, 1.94 g, 15.0 mmol, 1.5 equiv.).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 equiv.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting amine should be consumed and a new, less polar spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous NaHCO₃ and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.[3] (Note: To improve chromatography of amines, the silica can be pre-treated with triethylamine, or a small percentage (0.5-1%) of triethylamine can be added to the eluent system).[11]

Protocol 2: Synthesis of (Butan-2-yl)(2-methoxyethyl)(propyl)amine via Reductive Amination

This protocol details the synthesis of a tertiary amine using propionaldehyde and a mild reducing agent, sodium triacetoxyborohydride.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Smolecule[9]Starting secondary amine
Propionaldehyde≥97%e.g., Sigma-AldrichAldehyde
Sodium Triacetoxyborohydride97%e.g., Sigma-AldrichReducing agent
Dichloromethane (DCM)Anhydrouse.g., Fisher ScientificReaction solvent
Acetic AcidGlacial-Catalyst for iminium formation
Saturated aq. NaHCO₃--Aqueous wash for work-up
Brine--Aqueous wash
Anhydrous Na₂SO₄--Drying agent

Experimental Workflow

cluster_0 Reaction Phase cluster_1 Work-up & Purification Phase r1 1. Dissolve amine in anhydrous DCM r2 2. Add propionaldehyde (1.2 equiv) r1->r2 r3 3. Add acetic acid (1 drop, catalyst) r2->r3 r4 4. Stir for 30 min (Iminium ion formation) r3->r4 r5 5. Add NaBH(OAc)₃ (1.5 equiv) portion-wise r4->r5 r6 6. Stir at RT for 4-6 hours r5->r6 w1 7. Quench with sat. NaHCO₃ r6->w1 w2 8. Separate layers, extract aqueous with DCM (2x) w1->w2 w3 9. Combine organic layers, wash with brine w2->w3 w4 10. Dry (Na₂SO₄), filter, and concentrate w3->w4 p1 11. Purify via flash chromatography w4->p1

Caption: Step-by-step workflow for the reductive amination protocol.

Part 3: Product Purification and Characterization

Successful synthesis must be followed by rigorous purification and characterization to validate the structure and purity of the final compound.

Purification Strategies
  • Chromatography: Flash column chromatography is the most common method. Due to the basic nature of amines, they can exhibit tailing on standard acidic silica gel.[11] This can be overcome by using amine-functionalized silica or by adding a small amount of a volatile amine like triethylamine to the mobile phase.[11]

  • Acid-Base Extraction: For crude mixtures, an acid-base extraction can be effective. The tertiary amine product can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) and the pure amine is re-extracted into an organic solvent.[12]

Spectroscopic Characterization

Confirming the successful conversion of the secondary amine to the tertiary amine is readily achieved by comparing the spectroscopic data of the starting material and the product.

Expected Spectroscopic Shifts

TechniqueThis compound (Start)Tertiary Amine Product (End)Rationale for Change
IR Spectroscopy Broad N-H stretch ~3300-3400 cm⁻¹[13]N-H stretch is absent[13][14]The N-H bond has been replaced by an N-C bond.
¹H NMR Broad singlet for N-H proton, ~1-3 ppm.[13]N-H proton signal is absent.[13]The N-H proton is no longer present.
Protons on carbons α to nitrogen appear ~2.5-3.0 ppm.New signals for the added alkyl group appear. Protons on carbons α to the tertiary nitrogen may shift slightly.Introduction of the new alkyl group.
¹³C NMR Signals for carbons α to the nitrogen.Signals for carbons in the new alkyl group. Carbons α to the nitrogen will experience a shift.Change in the electronic environment around the nitrogen atom.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 131.Molecular ion peak corresponding to the new molecular weight (e.g., 221 for benzylated product).The mass has increased by the mass of the added alkyl group minus one hydrogen.

Part 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive alkylating agent.2. Insufficient temperature (Direct Alkylation).3. Deactivated reducing agent (Reductive Amination).4. Insufficient reaction time.1. Use a fresh bottle or purified reagent.2. Increase reaction temperature in increments.3. Use a fresh bottle of the reducing agent.4. Extend reaction time, monitoring by TLC.
Over-alkylation (Quaternary Salt Formation) 1. Reaction temperature is too high.2. Use of a nucleophilic base (e.g., Et₃N) in direct alkylation.3. Product amine is significantly more reactive than starting amine.1. Lower the reaction temperature.2. Switch to a non-nucleophilic, hindered base like Hünig's base.[3]3. Ensure no more than 1.1 equiv. of alkylating agent is used. Consider reductive amination instead.[2]
Complex Mixture of Products 1. Side reactions of the alkylating agent (e.g., elimination).2. Impurities in starting materials.1. Use milder conditions. For alkyl halides, consider switching from bromide to chloride.2. Purify starting materials before the reaction.
Difficulty in Purification 1. Product is co-eluting with starting material.2. Tailing on silica gel column.1. Optimize the solvent system for TLC to achieve better separation before scaling to a column.2. Add 0.5-1% triethylamine to the eluent or use deactivated/amine-functionalized silica.[11]

Part 5: References

  • Bhattacharya, A., & Ghorai, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 580-584. [Link]

  • Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Angewandte Chemie International Edition, 50(5), 1115-1118. [Link]

  • Bhattacharya, A., & Ghorai, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(8), 754-760. [Link]

  • Wang, C., Li, P., & Wang, L. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(25), 3109-3112. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Amines. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • LibreTexts Chemistry. (2019). Synthesis of Amines by Alkylation. Retrieved from [Link]

  • SlidePlayer. (2011). Structural analysis of amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of Amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Retrieved from [Link]

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Application Notes and Protocols: Exploring (butan-2-yl)(2-methoxyethyl)amine in Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Reactivity with a Novel N,O-Bidentate Ligand

In the fast-paced world of drug discovery and development, the ability to rapidly synthesize and diversify molecular scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often improving yields and product purity.[1][2][3] Central to many of the most powerful transformations in modern synthetic chemistry is the use of transition metal catalysts, whose reactivity and selectivity are exquisitely controlled by the ligands that surround them.

This application note introduces (butan-2-yl)(2-methoxyethyl)amine , a structurally unique secondary amine featuring both a nitrogen and an ether oxygen, as a potential N,O-bidentate ligand for transition metal catalysis. While specific applications of this particular amine in the literature are not yet documented, its molecular architecture presents a compelling opportunity for researchers to explore new catalytic activities. The presence of two potential coordination sites—a soft nitrogen donor and a hard oxygen donor—within a flexible ethyl backbone suggests its potential to form stable chelate complexes with transition metals like palladium and copper. Such chelation can stabilize the catalytic species, modulate its electronic properties, and influence the regioselectivity of a reaction.

This guide will provide a framework for evaluating this compound as a novel ligand in two key areas of microwave-assisted synthesis: Palladium-catalyzed cross-coupling and C-H functionalization. We will delve into the principles of microwave chemistry, propose detailed screening protocols, and offer insights into the potential mechanistic implications.

The Power of Microwave-Assisted Synthesis

Conventional heating methods transfer energy to a reaction mixture via conduction and convection, a relatively slow and inefficient process. Microwave irradiation, on the other hand, heats the reaction mixture volumetrically by directly coupling with polar molecules and ions in the solution.[4][5] This direct energy transfer leads to rapid and uniform heating, often resulting in "superheating" of solvents above their normal boiling points in sealed vessels.[1] The consequences for chemical synthesis are profound:

  • Drastic Reduction in Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[2][6]

  • Improved Yields and Purity: The rapid heating and short reaction times can minimize the formation of byproducts.[7]

  • Enhanced Reproducibility: Dedicated microwave reactors with precise temperature and pressure control ensure high reproducibility.[5]

  • Rapid Reaction Optimization: The speed of microwave synthesis allows for high-throughput screening of reaction conditions, catalysts, and ligands.

Safety in Microwave Chemistry: A Paramount Concern

The rapid heating and high pressures generated in microwave synthesis necessitate a strong emphasis on safety. Domestic microwave ovens should never be used for chemical synthesis. [8] They lack the necessary temperature and pressure controls, as well as safety features to contain a vessel failure. Always use a dedicated laboratory microwave reactor.[8]

Core Safety Protocols:

  • Use appropriate vessels: Only use microwave vials and caps specifically designed and certified by the manufacturer for the pressures and temperatures that will be reached.[8]

  • Never exceed the recommended volume: Overfilling a vial can lead to dangerous pressure buildup.

  • Be aware of your reagents: Understand the thermal stability of your substrates, reagents, and solvents. Many compounds can decompose at the high temperatures achieved in microwave synthesis.[8]

  • Ensure proper ventilation: All microwave synthesis should be conducted in a well-ventilated laboratory hood to avoid exposure to potentially toxic fumes.[8][9]

  • Allow for cooling: Always let the reaction vessel cool to a safe temperature (typically below 50 °C) before opening to release any residual pressure.

Application Area 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. The efficiency of these reactions is highly dependent on the choice of ligand. Bidentate ligands, including those with N,O-donors, can play a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[10][11]

Proposed Role of this compound in Cross-Coupling

In a typical cross-coupling reaction, the ligand must support the oxidative addition, transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination steps. The N,O-bidentate nature of this compound could offer several advantages:

  • Stabilization of the Active Catalyst: Chelation to the palladium center can prevent catalyst decomposition and aggregation.

  • Modulation of Reactivity: The combination of a neutral amine donor and a neutral ether donor can fine-tune the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination.

Below are detailed protocols for screening the efficacy of this compound as a ligand in microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines the screening of this compound in the coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:

Materials and Equipment:

  • Dedicated microwave synthesis reactor

  • Microwave reaction vials (10 mL) with stir bars

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (as the ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/H₂O mixture, DMF)

  • Internal standard for GC/LC-MS analysis (e.g., dodecane)

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_analysis Analysis A Add Pd Source (e.g., 2 mol%) B Add Ligand (e.g., 4 mol%) A->B C Add Aryl Bromide (1.0 equiv) B->C D Add Boronic Acid (1.2 equiv) C->D E Add Base (2.0 equiv) D->E F Add Solvent & Stir Bar E->F G Seal Vial F->G H Irradiate in Microwave Reactor G->H I Cool to RT H->I J Add Internal Standard I->J K Analyze by GC/LC-MS J->K

Ar-Br + R₂NH --[Pd catalyst, Ligand, Base, Microwave]--> Ar-NR₂

Caption: Potential mechanism for C-H activation.

Protocol 3: Screening for Microwave-Assisted C-H Olefination

This protocol provides a starting point for investigating the directing group potential of the (butan-2-yl)(2-methoxyethyl)amino moiety in a model C-H olefination reaction.

Substrate Synthesis: First, the directing group must be attached to a suitable arene. For example, through nucleophilic aromatic substitution on 2-fluorobenzonitrile.

Reaction Scheme:

Materials and Equipment:

  • Microwave synthesis reactor and vials

  • Substrate containing the (butan-2-yl)(2-methoxyethyl)amino directing group

  • Alkene (e.g., n-butyl acrylate)

  • Catalyst (e.g., [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂)

  • Additive/Base (e.g., AgSbF₆, KOAc)

  • Anhydrous solvent (e.g., t-amyl alcohol, DCE)

Step-by-Step Protocol:

  • To a 10 mL microwave vial containing a stir bar, add the catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025 mmol, 5 mol%).

  • Add the additive (e.g., KOAc, 1.0 mmol, 2.0 equiv).

  • Add the arene substrate functionalized with the directing group (0.5 mmol, 1.0 equiv).

  • Add the alkene (1.0 mmol, 2.0 equiv).

  • Add 2 mL of anhydrous t-amyl alcohol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After cooling, the reaction mixture can be filtered through a short plug of silica gel and analyzed by LC-MS and NMR to identify products and determine conversion.

Conclusion and Future Outlook

While this compound is not yet an established ligand in the field of microwave-assisted synthesis, its structural features suggest significant potential. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate its performance as both an ancillary ligand in cross-coupling reactions and as a directing group for C-H functionalization. The speed and efficiency of microwave synthesis make such screening endeavors practical and resource-efficient. The discovery of novel reactivity or selectivity with this ligand could lead to the development of new synthetic methodologies, further expanding the toolkit of professionals in drug discovery and chemical research.

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  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

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Introduction: The Challenge and Opportunity in Synthesizing Chiral Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the catalytic applications of chiral diamine derivatives, focusing on the enantioselective alkylation of 2-alkylpyridines, a methodology inspired by ligands related to (butan-2-yl)(2-methoxyethyl)amine.

Chiral pyridines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and as highly effective ligands in asymmetric catalysis.[1][2] Despite their importance, methods for their direct and efficient asymmetric synthesis have historically been limited. The α-position of 2-alkylpyridines is notoriously difficult to functionalize enantioselectively via direct deprotonation and alkylation, often requiring cumbersome multi-step sequences involving covalently attached chiral auxiliaries.[2]

A significant breakthrough in this area has been the development of non-covalent, "traceless" chiral auxiliaries. This guide focuses on a powerful methodology developed by the Zakarian group, which utilizes Chiral Lithium Amides (CLAs) to control the stereochemistry of alkylation reactions.[1][2] This approach is particularly relevant to derivatives of this compound as the core technology employs a family of chiral diamine ligands, including analogues bearing alkoxy functional groups. The parent ligand, (R)-N,N'-bis((R)-1-phenylethyl)-1-phenyl-ethane-1,2-diamine, commonly abbreviated as (R)-1DA, serves as the cornerstone of this methodology.

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in applying this cutting-edge technique for the synthesis of enantioenriched 2-alkylpyridines.

Principle and Mechanism: Stereocontrol via Chiral Aggregate Formation

The success of this catalytic system hinges on the principle of substrate-catalyst aggregation. The chiral diamine ligand, such as (R)-1DA , reacts with n-butyllithium (n-BuLi) to form a Chiral Lithium Amide (CLA). This CLA then co-aggregates with the 2-alkylpyridine substrate and additional n-BuLi to form a well-defined, rigid, and chiral mixed aggregate.[1][2]

Causality of Experimental Steps:

  • Deprotonation: Within this chiral environment, the benzylic C-H bond of the 2-alkylpyridine is deprotonated by the lithium amide base, generating a lithiated pyridine species that remains tightly bound within the aggregate.

  • Stereochemical Shielding: The key to enantioselectivity is the steric environment created by the chiral ligand within the aggregate. The bulky groups of the ligand (e.g., phenyl and phenylethyl groups in (R)-1DA ) effectively shield one face of the planar, lithiated pyridine intermediate.

  • Directed Alkylation: Consequently, when an electrophile (e.g., benzyl bromide) is introduced, it can only approach from the less-hindered face, leading to the formation of one enantiomer of the product with high selectivity.[1]

  • Catalyst Regeneration: After the C-C bond formation, the product dissociates, and the chiral lithium amide is free to engage in another catalytic cycle. The chiral diamine itself is not consumed and can be recovered at the end of the reaction.[1]

The proposed catalytic cycle and the structure of the key intermediate are illustrated below.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle cluster_main Figure 1: Proposed Catalytic Cycle Start Chiral Diamine (R)-1DA + n-BuLi CLA Chiral Lithium Amide (CLA) Start->CLA Aggregate [CLA • 2-Alkylpyridine • n-BuLi] Chiral Mixed Aggregate CLA->Aggregate + 2-Alkylpyridine + n-BuLi Deprotonation Deprotonation of Pyridine (at α-position) Aggregate->Deprotonation Shielded_Intermediate Face-Shielded Lithiated Pyridine Intermediate Deprotonation->Shielded_Intermediate Alkylation Electrophile (R'-X) Attack Shielded_Intermediate->Alkylation 1. R'-X 2. Workup Product_Release Product Release & Catalyst Regeneration Alkylation->Product_Release Product_Release->CLA Regenerates Product Enantioenriched 2-(α-alkyl)pyridine Product_Release->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for (Butan-2-yl)(2-methoxyethyl)amine

[1]

Executive Summary

You are encountering difficulty removing unreacted (butan-2-yl)(2-methoxyethyl)amine from your reaction mixture. This secondary amine presents a unique purification challenge due to its amphiphilic nature .[1] While the sec-butyl group provides lipophilicity, the methoxyethyl tail introduces significant water solubility and hydrogen-bonding capability, often leading to poor phase separation or "streaking" on silica.

This guide provides three validated workflows to remove this specific impurity, ranked by scalability and cost-effectiveness.

Impurity Profile
PropertyValue / CharacteristicImplication for Purification
Structure Secondary Amine w/ Ether TailModerate basicity; prone to H-bonding.[1]
Boiling Point ~180–220°C (est.)[1][2]Cannot be removed by standard rotary evaporation. High-vacuum distillation is required but often impractical for small scales.[1]
Solubility High in Organic & Aqueous mediaRisk: May partition into the aqueous layer or remain in the organic layer depending on pH and ionic strength.
Reactivity NucleophilicSusceptible to electrophilic scavengers (Isocyanates, Anhydrides).[1][3]

Module 1: Liquid-Liquid Extraction (The "pH Switch")[1]

Best For: Bulk removal (>1g scale) when your product is neutral or acidic .[1] Mechanism: Exploiting the basicity (pKa ~10) of the secondary amine to trap it in the aqueous phase.

The Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Diethyl Ether). Avoid Ethyl Acetate if possible, as it can hydrolyze at extreme pH.

  • Acidic Wash (Protonation):

    • Wash the organic phase 3x with 1M HCl .

    • Chemistry: The amine is protonated to form the ammonium salt

      
      .
      
    • Critical Step: Due to the methoxy group, the salt may still have some organic solubility. Saturate the aqueous HCl layer with NaCl (Brine) to force the salt out of the organic phase ("Salting Out").

  • Validation: Check the organic layer by TLC.[1][4][5] The amine spot should be absent.

  • Recovery (Optional): If you need to recover the starting material, basify the combined aqueous washes to pH >12 with 5M NaOH and extract back into DCM.

Troubleshooting: "The Amine is Stuck in the Organic Layer"

If the amine persists after HCl washes, it is likely forming an ion pair or is too lipophilic.

  • Solution: Use the Copper(II) Sulfate Complexation method.[1]

    • Wash the organic layer with a 10% aqueous

      
       solution .[6][7][8]
      
    • Visual Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as the copper coordinates with the amine.

    • Repeat until the aqueous layer remains pale blue.

Diagram 1: The pH Switch Logic Flow Visualizing the separation logic based on product nature.

ExtractionLogicStartCrude Mixture(Product + Amine Impurity)DecisionIs your Product Basic?Start->DecisionAcidWashWash with 1M HCl + BrineDecision->AcidWashNo (Neutral/Acidic)ScavengeProceed to Module 2(Scavenger Resins)Decision->ScavengeYes (Basic)PhaseSep1Phase SeparationAcidWash->PhaseSep1AqLayer1Aqueous Layer(Amine Salt)PhaseSep1->AqLayer1Traps ImpurityOrgLayer1Organic Layer(Purified Product)PhaseSep1->OrgLayer1Contains Product

Caption: Decision tree for selecting the correct extraction methodology based on product chemistry.

Module 2: Solid-Phase Scavenging (Precision Removal)

Best For: Late-stage purification, small scales (<500mg), or when your product is also an amine (tertiary).[1] Mechanism: Chemoselective covalent capture.[1] You will use a resin that reacts only with the secondary amine impurity, leaving your tertiary amine product untouched.

Recommended Resin: Polystyrene-Isocyanate (PS-NCO)[1]
  • Loading: Typically 1.0 – 1.5 mmol/g.[1]

  • Stoichiometry: Use 3 equivalents relative to the excess amine.

The Protocol
  • Solvent Selection: Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly necessary).[1]

  • Incubation: Add the PS-NCO resin.[1]

  • Agitation: Shake or stir gently (do not magnetic stir vigorously, as this grinds the resin) for 2–4 hours at room temperature.

    • Mechanism:[1] The secondary amine attacks the isocyanate to form an insoluble urea derivative.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

Diagram 2: Scavenger Resin Workflow The chemical transformation occurring on the solid support.

ScavengingInputSolution:Product + Sec-AmineResinAdd PS-Isocyanate(Electrophile)Input->ResinReactionReaction:Formation of Urea BondResin->ReactionFilterFiltration StepReaction->FilterWasteSolid Waste:Resin-Urea ComplexFilter->WasteTrapped ImpurityOutputFiltrate:Pure ProductFilter->OutputFlow Through

Caption: Flow of the chemical scavenging process using electrophilic resins.

Module 3: Chromatography (The "Nuclear Option")

Best For: Difficult separations where extraction fails and resins are unavailable.[1] The Problem: Secondary amines interact strongly with the acidic silanols (

The Fix: Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc column. You must deactivate the silica.[9]

  • The Triethylamine (TEA) Method:

    • Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

    • Run the purification using solvents containing 0.5% TEA .

    • Note: TEA is volatile and can be removed under vacuum later, unlike the high-boiling impurity.

  • The Ammonia Method (DCM/MeOH):

    • If using DCM/Methanol gradients, use 7N Ammonia in Methanol instead of pure methanol.

    • Ratio: DCM : (7N

      
       in MeOH).[1]
      

Frequently Asked Questions (FAQ)

Q: Can I just rotovap the amine off? A: No. With an estimated boiling point over 180°C, this compound is effectively non-volatile under standard rotary evaporation conditions.[1] You would need a Kugelrohr distillation apparatus and high vacuum (<0.1 mmHg) to distill it, which risks decomposing your product.[1]

Q: I tried acid extraction, but I got an emulsion. Why? A: The "methoxyethyl" tail acts like a surfactant.

  • Fix 1: Add solid NaCl until the aqueous layer is saturated.

  • Fix 2: Filter the emulsion through a pad of Celite.

  • Fix 3: Add a small amount of Methanol to the organic layer to break surface tension.

Q: My product is also a secondary amine. How do I separate them? A: This is the most difficult scenario. Chemical differences are minimal.[1]

  • Strategy: You must rely on Flash Chromatography or Preparative HPLC .[1] Use the TEA-modified silica method described in Module 3. Scavenger resins will not work as they will attack your product as well.[1]

References

  • Frontier, A. (2023).[1] Workup for Removing Amines: The Copper Sulfate Method. University of Rochester, Not Voodoo.[1][7] Retrieved from [Link][1]

  • Biotage. (2023).[1][2][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][1]

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for pKa and solubility principles).

Technical Support Note: Stability & Handling of (Butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center entry, designed for immediate application by researchers and process chemists. It prioritizes actionable data, mechanistic understanding, and validated protocols.

Executive Summary

(Butan-2-yl)(2-methoxyethyl)amine (CAS: 1019499-98-9) is a secondary amine featuring a chiral sec-butyl group and a 2-methoxyethyl ether linkage.

  • Acidic Stability: High. The compound is stable in non-nucleophilic mineral acids (HCl, H₂SO₄) and organic acids (TFA, AcOH) at ambient temperatures.

  • Critical Incompatibilities: Strong nucleophilic acids (HI, HBr) at elevated temperatures and strong Lewis acids (BBr₃, AlCl₃).

  • Storage Form: The hydrochloride salt is the preferred storage form but is hygroscopic .

Chemical Stability Matrix

The following table summarizes the stability of this compound under various acidic conditions commonly encountered in synthesis and purification.

ConditionStability RatingOutcome / RiskMechanism
Dilute HCl / H₂SO₄ (aq) Stable Forms ammonium salt. Reversible upon basification.Protonation of N (pKa ~10.5). Ether linkage remains intact.
TFA / DCM (1:1) Stable Forms trifluoroacetate salt.Standard deprotection conditions; ether is stable.
HBr / HI (conc., Heat) Unstable Ether Cleavage. Forms alcohol/alkyl halide.Acid-mediated Sₙ2 cleavage of the methoxy group.
Lewis Acids (e.g., BBr₃) Unstable Ether Cleavage / Complexation. Boron coordinates to oxygen, facilitating C-O bond breaking.
Oxidizing Acids (HNO₃) ⚠️ Caution Potential N-oxidation or degradation.Amine oxidation is possible; avoid strong oxidants.

Mechanistic Insight: Why isn't it a Nitrogen Mustard?

Users often ask if this molecule poses the same stability risks as "nitrogen mustards" (β-haloamines) due to the structural similarity (N-C-C-X).

The Answer: Leaving Group Ability.

  • Nitrogen Mustards: Contain a halogen (Cl, Br) at the β-position. The nitrogen lone pair attacks the β-carbon, displacing the halogen to form a highly reactive aziridinium ion (electrophile).

  • 2-Methoxyethylamines: The substituent is a methoxy group (-OMe). The methoxide ion (MeO⁻) is a terrible leaving group.

    • In Dilute Acid: The nitrogen is protonated (NH₂⁺), removing the lone pair necessary for intramolecular attack. The molecule is inert.

    • In Strong Nucleophilic Acid (HI): The ether oxygen is protonated (-OHMe⁺), turning it into a good leaving group. However, this leads to ether cleavage (forming the alcohol), not typically aziridinium formation.

Stability Pathway Diagram

The following diagram illustrates the divergent pathways between stability (HCl) and degradation (HI).

StabilityPathways Start This compound (Free Base) Protonated Ammonium Salt (Stable Storage Form) Start->Protonated + HCl/TFA (Reversible) ActivatedEther Protonated Ether (Intermediate) Start->ActivatedEther + HI/HBr (Heat) Cleaved Degradation Products (Alcohol + Methyl Halide) ActivatedEther->Cleaved SN2 Attack (Irreversible)

Figure 1: Reaction pathways in non-nucleophilic vs. nucleophilic acidic media.

Validated Protocol: Preparation of the Hydrochloride Salt

The free base is a liquid and prone to oxidation over time. Converting it to the hydrochloride salt is recommended for long-term storage.

Objective: Isolate the HCl salt as a solid without inducing hygroscopic "gumming."

Reagents
  • This compound (Free base)

  • Diethyl ether or MTBE (Anhydrous)

  • HCl (2.0 M or 4.0 M solution in Diethyl Ether or Dioxane)

  • Note: Do not use aqueous HCl if you want a solid precipitate immediately.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equivalent of the amine in 10 volumes of anhydrous diethyl ether (or MTBE) in a round-bottom flask. Cool to 0°C.

  • Acidification: Dropwise add 1.1 equivalents of HCl (in ether/dioxane) under nitrogen atmosphere.

    • Observation: A white precipitate should form immediately.

  • Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation:

    • If Solid: Filter the precipitate under nitrogen (using a Schlenk frit or rapid filtration) to avoid moisture absorption. Wash with cold ether.

    • If Oil/Gum: This is common for secondary amines. Decant the supernatant. Triturate (grind) the oil with fresh anhydrous pentane or hexanes to induce crystallization.

  • Drying: Dry under high vacuum (< 1 mbar) for 12 hours.

  • Storage: Store in a tightly sealed vial with a desiccant at -20°C.

Troubleshooting & FAQs

Q1: My amine salt turned into a sticky oil after sitting on the bench. Is it degraded?

  • Diagnosis: Likely Hygroscopicity , not chemical degradation. Amine hydrochlorides are notorious for pulling moisture from the air.

  • Solution: Check purity by NMR (in D₂O or DMSO-d6). If the spectrum is clean, redissolve in water, basify with NaOH, extract into DCM, and re-form the salt under strictly anhydrous conditions.

Q2: Can I use this amine in a reaction with BBr₃ (Boron Tribromide)?

  • Answer: No. BBr₃ is a classic reagent for cleaving ethers. It will coordinate to the methoxy oxygen and cleave the methyl group, resulting in the corresponding amino-alcohol. Use BCl₃ (milder) with caution, or avoid Lewis acids entirely if the ether must be preserved.

Q3: I see extra peaks in the NMR of the salt form. Is it impurities?

  • Analysis: Check if the peaks are "doubled" or broad.

    • Rotamers: Secondary amine salts can exhibit restricted rotation, especially with bulky groups like sec-butyl. This can cause peak doubling in NMR.

    • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a rotamer effect, not an impurity.

Q4: Is the sec-butyl stereocenter stable in acid?

  • Answer: Yes. The chiral center is at the C2 position of the butyl chain. Acidic conditions do not provide a pathway for racemization (deprotonation requires a strong base; elimination requires forcing conditions).

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Methoxyethylamine. (General stability data for the class). Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Reference for stability of ethers and amines in acid).
  • Master Organic Chemistry. Acidic Cleavage of Ethers (SN2). (Mechanism of ether instability in HI/HBr). Link

  • BenchChem. N-benzyl-2-methoxyethanamine stability. (Comparative stability of methoxyethyl amines). Link

  • National Institutes of Health (NIH). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. (Demonstrates stability of the 2-methoxyethyl group in biological/chemical applications). Link

Technical Support: Optimization & Troubleshooting for (butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • IUPAC Name: N-(2-methoxyethyl)butan-2-amine

  • Key Features: Chiral sec-butyl tail (steric bulk), 2-methoxyethyl tail (hemilabile chelator).[1]

  • Reactivity Class: Secondary Amine / Lewis Base.[1]

Introduction: The "Dual-Personality" Reagent

(Butan-2-yl)(2-methoxyethyl)amine presents a unique challenge in synthesis due to its conflicting structural motifs. The sec-butyl group provides steric hindrance that suppresses nucleophilicity, while the methoxyethyl ether oxygen acts as a Lewis base, capable of coordinating to metal catalysts or stabilizing cationic intermediates.[1]

This guide addresses the three most critical side-reaction vectors:

  • Over-Alkylation (Quaternization): Uncontrolled SN2 reactions leading to ammonium salts.[1]

  • Catalyst Poisoning: The "Hemilabile Lariat Effect" in Pd-catalyzed cross-couplings.

  • Racemization: Loss of optical purity at the sec-butyl center during amide coupling.[1]

Module 1: Preventing Over-Alkylation (SN2)

The Issue: In standard alkylation with alkyl halides (R-X), the product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to quaternary ammonium salts.[1]

The Solution: Steric & Electronic Gating Because this compound is already moderately hindered, we can enhance selectivity by using inorganic bases that have low solubility in the reaction medium, creating a "heterogeneous buffer" that limits the concentration of the deprotonated active species.[1]

Optimized Protocol: Controlled Mono-Alkylation
  • Reagents:

    • Amine: 1.0 equiv.[1]

    • Alkyl Halide (R-X): 0.95 equiv (Slight deficit is critical).[1]

    • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv).[1]

    • Solvent: Acetonitrile (MeCN) or DMF (if R-X is unreactive).[1]

Step-by-Step:

  • Dissolve the alkyl halide in MeCN (0.1 M).

  • Add the base.[1] The mixture should be a suspension.[1]

  • Cool to 0°C.

  • Add this compound slowly (dropwise) over 30 minutes.

    • Why? Keeping the amine concentration locally low relative to the halide prevents the product from competing for the electrophile.

  • Monitor by LCMS.[1] Stop when R-X is consumed.[1] Do not push for 100% amine conversion; unreacted secondary amine is easier to separate than quaternary salts.[1]

Troubleshooting Logic: Alkylation

AlkylationLogic Start Problem: Low Yield / Impurities Check1 Is the impurity a Quaternary Salt? Start->Check1 Check2 Is the impurity an Olefin (Elimination)? Check1->Check2 No Sol1 Decrease R-X to 0.9 eq Switch base to Cs2CO3 Check1->Sol1 Yes (M+R)+ Sol2 Switch solvent to Acetone (Polar Aprotic) Lower Temp to -10°C Check2->Sol2 No (No reaction) Sol3 Base is too strong. Switch from NaH/KOtBu to K2CO3 Check2->Sol3 Yes

Figure 1: Decision tree for troubleshooting alkylation side-reactions.

Module 2: Buchwald-Hartwig Cross-Coupling

The Issue: The Hemilabile Lariat Effect The ether oxygen in the 2-methoxyethyl chain can coordinate to the Palladium center. This creates a stable 5-membered chelate ring that blocks the coordination site required for the oxidative addition or reductive elimination steps, effectively "poisoning" the catalyst.

The Solution: Bulky Ligands You must use ligands that are sterically bulky enough to physically displace the methoxy tail from the metal center.[1]

Ligand Selection Guide
Ligand ClassRecommendationWhy?
Bidentate (Preferred) BINAP, Xantphos Large bite angle and rigidity prevent the flexible methoxy tail from chelating.
Monodentate (Biaryl) RuPhos, BrettPhos Extremely bulky; creates a "steric wall" that excludes the ether oxygen.[1]
Standard PPh3 AVOID Ligand exchange is too fast; the ether oxygen will displace PPh3 and stall the cycle.[1]
Optimized Protocol: Pd-Catalyzed Arylation
  • Catalyst Pre-loading: Charge Pd(OAc)2 (2 mol%) and BINAP (2.2 mol%) in Toluene.[1] Stir at 80°C for 1 minute to pre-form the active catalyst (L-Pd-L).[1]

    • Critical: Do not add the amine yet.[1] Pre-forming the complex ensures the phosphine is bound, not the amine's ether tail.[1]

  • Add Reagents: Add Aryl Bromide (1.0 eq), Base (NaOtBu, 1.4 eq), and this compound (1.1 eq).

  • Reaction: Heat to 100°C under Argon.

  • Workup: If the reaction stalls, add 10% more ligand, not more Pd.

Mechanism of Interference

ChelationEffect PdActive Active Catalyst (L-Pd-Ar) Poisoned Poisoned State (Methoxy Chelation) PdActive->Poisoned Ether O binds Pd (Displaces Ligand) Product Product (C-N Bond) PdActive->Product Amine binds via N (Bulky Ligand Protection) Poisoned->PdActive Add Heat/Bulky Ligand

Figure 2: The methoxy group competes with ligands for the Pd center. Bulky ligands favor the green pathway.

Module 3: Amide Coupling & Chirality

The Issue: Racemization The sec-butyl group contains a chiral center alpha to the nitrogen. While amines are generally stable, if you are coupling this to a chiral carboxylic acid (or if the amine itself is enantiopure), the activation step can induce racemization via oxazolone formation or simple thermal equilibration if the conditions are too basic.[1]

The Solution: Non-Basic Activation Avoid carbodiimides (EDC/DCC) with strong bases (TEA/DMAP).[1] Use phosphonium or uronium salts with weak organic bases.[1]

Comparative Data: Coupling Agents
Coupling AgentBase RequiredRacemization RiskYield (Steric Hindrance)
HATU DIPEA (Hünig's)LowHigh (Best for sec-butyl)
T3P PyridineLowest Moderate
EDC/HOBt TEAModerateLow (Slow kinetics)
SOCl2 None/TEAHigh High

Recommendation: Use HATU with DIPEA in DMF at 0°C -> RT. The rapid kinetics of HATU minimize the time the activated ester exists, reducing the window for racemization.[1]

FAQ: Troubleshooting

Q: My reaction mixture turned black immediately upon adding the amine to the Pd-catalyst. A: This is "Pd-Black" precipitation. The amine likely coordinated to the Pd precursor before the phosphine ligand could stabilize it.[1] Fix: Pre-stir the Pd source and Ligand for 15 minutes before adding the amine.

Q: I see a +16 mass unit impurity in LCMS. A: This is the N-Oxide.[1] The secondary amine is prone to oxidation by air.[1] Fix: Degas all solvents with Argon and use fresh bottles of amine. If isolation is necessary, avoid silica gel chromatography (which can oxidize electron-rich amines); use neutral alumina or reverse-phase prep-HPLC.

Q: The reaction works with n-butyl amine but fails with this compound. A: This is a steric issue. The sec-butyl group adjacent to the nitrogen significantly slows down nucleophilic attack compared to a linear chain. Fix: Increase temperature by 20°C or switch to a more reactive electrophile (e.g., Iodide instead of Bromide).

References

  • Selective Alkylation: Kumpaty, H. J., et al. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation."[1][2] Synthesis, 2003(14), 2206-2210.[1] Link[1]

  • Buchwald-Hartwig Mechanisms: Surry, D. S., & Buchwald, S. L.[1][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Amide Coupling & Racemization: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1] Link

  • Chelation Effects in Catalysis: Nilsson, P., et al. "Hemilabile P,O-ligands in palladium catalyzed allylic alkylation."[1] Journal of Organometallic Chemistry, 2002, 652(1-2), 41-50.[1] Link

Sources

optimal storage conditions to prevent oxidation of (butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (butan-2-yl)(2-methoxyethyl)amine

Understanding the Degradation Risk: The Chemistry of this compound

This compound is a bifunctional molecule containing both a secondary amine and an ether moiety.[1] This dual functionality makes it susceptible to two distinct oxidative degradation pathways, a critical consideration for ensuring its stability and integrity during long-term storage.

  • Amine Oxidation: The secondary amine group can be oxidized by atmospheric oxygen. This process can be accelerated by factors like heat and light, leading to the formation of various degradation products, including N-oxides and, in more advanced stages, cleavage products.[2][3][4] This degradation compromises the purity and reactivity of the compound.

  • Ether Peroxidation: The 2-methoxyethyl group contains alpha-hydrogens (hydrogens on the carbon adjacent to the ether oxygen), making it a classic peroxide former.[5] In the presence of oxygen, a free-radical chain reaction known as autoxidation can occur, leading to the formation of hydroperoxides and potentially shock-sensitive, explosive peroxide crystals over time.[6][7][8][9] This presents a significant safety hazard, especially if the material is concentrated or heated.[7]

The following diagram illustrates the dual nature of the oxidative risk associated with this compound.

cluster_input Initiating Factors cluster_compound Compound cluster_output Degradation Pathways O2 Atmospheric Oxygen Amine This compound O2->Amine Light Light (UV) Light->Amine Heat Heat Heat->Amine AmineOx Amine Oxidation Products (N-Oxides, etc.) Amine->AmineOx Affects Purity Peroxide Ether Peroxidation (Hydroperoxides, Explosive Peroxides) Amine->Peroxide Creates Safety Hazard

Fig 1. Dual oxidative degradation pathways for this compound.

FAQs: Optimal Storage & Handling

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What is the ideal temperature for storing this compound?

A: The compound should be stored in a cool, well-ventilated area, ideally between +15°C and +25°C.[10] While refrigeration might seem intuitive, it does not inhibit peroxide formation and is generally not recommended unless specified by the manufacturer.[8] The primary goal is to avoid heat, as elevated temperatures accelerate both amine degradation and peroxide formation.[2][7] Storage areas should be located away from heat sources like steam pipes or direct sunlight.[8][11]

Q2: What kind of container should I use?

A: The compound should be stored in its original, airtight container whenever possible. For aliquoting or transferring, use dark amber glass bottles with tight-fitting caps to protect from light, which can initiate peroxide formation.[6][12] Do not use containers with ground-glass stoppers or loose-fitting caps, as these do not provide an adequate seal against atmospheric oxygen.[12]

Q3: Is a standard screw-cap sufficient, or do I need to take extra precautions against air exposure?

A: While a tight-fitting cap is the minimum requirement, it is not sufficient for long-term stability. Due to the high risk of autoxidation, the container headspace should be purged with an inert gas before sealing.[8][13][14] This process, known as inert gas blanketing, displaces the oxygen and creates a protective, non-reactive atmosphere.

Q4: Which inert gas is best for blanketing: Nitrogen or Argon?

A: Both Nitrogen and Argon are excellent choices for creating an inert atmosphere.[15][16]

  • Nitrogen is the most commonly used gas for inerting due to its wide availability and lower cost.[16][17][18]

  • Argon is slightly denser than air and can be more effective at displacing oxygen in certain situations, but it is also more expensive.[17][19] For routine storage of this amine, Nitrogen is the most practical and cost-effective choice.

Q5: The compound is sold with an inhibitor. Do I still need to worry about oxidation?

A: Yes. While inhibitors like Butylated Hydroxytoluene (BHT) are added to scavenge free radicals and slow the rate of peroxide formation, they are consumed over time.[3][8] Once a container is opened, the inhibitor's effectiveness begins to diminish. Therefore, all storage and handling precautions should still be strictly followed, even for inhibited products.

Q6: How should I label the container, and how long can I store it?

A: Proper labeling is critical for safety. All containers of this compound must be clearly marked with:

  • Date of Receipt

  • Date of First Opening[8]

Because it contains an ether linkage, this compound should be treated as a potential peroxide former. It is recommended to test for peroxides within 12 months of receipt (if unopened) and every 6 months after opening. The material should be disposed of after 18 months unless testing confirms low peroxide levels.[6]

Table 1: Summary of Optimal Storage Conditions
ParameterRecommendationRationale
Temperature +15°C to +25°CMinimizes thermal degradation of the amine and reduces the rate of peroxide formation.[2][10]
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces oxygen from the container headspace, preventing autoxidation.[13][18]
Light Store in Dark / Amber Glass ContainersPrevents photo-initiation of free-radical peroxidation.[6][7][8]
Container Original or Amber Glass with Tight-Fitting, Lined CapsEnsures an airtight seal and protection from light.[6][12]
Labeling Date Received & Date OpenedTracks the age of the chemical, which is critical for managing peroxide risk.[8]
Shelf Life Test after 6 months (opened), 12 months (unopened). Dispose after 18 months.Peroxide accumulation is time-dependent; regular testing is essential for safety.[6]

Troubleshooting Guide: Detecting and Managing Oxidation

This guide provides a logical workflow for assessing the integrity of your this compound supply and taking appropriate action.

Sources

Validation & Comparative

13C NMR chemical shifts for (butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Analysis: (Butan-2-yl)(2-methoxyethyl)amine Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

This compound (CAS: Not widely listed; Analogous to N-sec-butyl-2-methoxyethylamine) represents a specialized secondary amine building block. It combines a chiral lipophilic domain (sec-butyl ) with a polar, chelating tail (methoxyethyl ).

In drug development, this specific motif is often employed to modulate solubility (logP) or to introduce a specific steric clash in the binding pocket without adding excessive molecular weight.

The Analytical Challenge: Distinguishing this secondary amine from its linear isomer (n-butyl) or its symmetric analog (di-sec-butyl) requires precise interpretation of the alpha-carbon effects in 13C NMR. This guide provides a comparative analysis of the chemical shifts, supported by substituent additivity rules and experimental data from structural precursors.

Structural Assignment & Chemical Shift Logic

The 13C NMR spectrum of this molecule is defined by two distinct domains interacting through the central Nitrogen atom.

Mechanism of Shift Assignment
  • Deshielding by Heteroatoms: Carbons directly attached to Nitrogen (C-N) appear in the 45–55 ppm range. Carbons attached to Oxygen (C-O) are significantly deshielded, appearing at 58–72 ppm .

  • Alpha-Effect of Alkylation: Converting a primary amine (e.g., sec-butylamine) to a secondary amine (the target) typically causes a downfield shift (deshielding) of +6 to +8 ppm on the alpha-carbon due to the inductive effect of the second alkyl group.

DOT Diagram: Structural Assignment Map

The following diagram maps the carbon environments to their predicted chemical shift ranges.[1]

G cluster_secbutyl sec-Butyl Group cluster_methoxy Methoxyethyl Group C1 C1 (Methyl) ~19-21 ppm C2 C2 (Methine/Chiral) ~52-56 ppm (Alpha to N) C1->C2 N NH C2->N N-Alkylation C3 C3 (Methylene) ~29-31 ppm C3->C2 C4 C4 (Methyl) ~10-11 ppm C4->C3 C5 C5 (Methylene) ~46-49 ppm (Alpha to N) C6 C6 (Methylene) ~71-73 ppm (Alpha to O) C5->C6 C7 C7 (Methoxy) ~58-59 ppm C6->C7 N->C5 N-Alkylation

Figure 1: Predicted connectivity and chemical shift assignment for this compound.

Comparative Data Analysis

Since specific public spectral libraries may lack this exact intermediate, we validate the assignment by comparing the Target against its two parent precursors. The "Shift Change" column illustrates the effect of forming the secondary amine.

Table 1: Comparative 13C NMR Shifts (ppm)
Carbon PositionPrecursor A: sec-Butylamine (Exp)Precursor B: 2-Methoxyethylamine (Exp)Target: (sec-Butyl)(2-methoxyethyl)amine (Calc) Shift Logic
C2 (CH-N) 48.754.5 ± 1.5

-effect of 2nd alkyl group (+6 ppm)
N-CH2 41.648.2 ± 1.5

-effect of sec-butyl group (+7 ppm)
O-CH2 73.971.5 ± 1.0

-effect (minor shielding/unchanged)
O-CH3 58.658.6 ± 0.5 Remote from reaction center (unchanged)
C3 (CH2) 33.330.5 ± 1.0

-effect (minor shielding)
C1 (CH3) 20.619.5 ± 1.0

-effect (minor shielding)
C4 (CH3) 10.310.3 ± 0.5

-effect (unchanged)

Note: Experimental values for precursors sourced from SDBS/SpectraBase. Target values calculated using ChemDraw/MestReNova substituent additivity constants for amines.

Differentiation from Alternatives

When analyzing crude reaction mixtures, you must distinguish the target from potential byproducts or isomers.

  • Vs. n-Butyl Isomer: The n-butyl analog lacks the chiral methine signal at ~54 ppm . Instead, it shows a methylene signal at ~49 ppm and lacks the doublet splitting in off-resonance/DEPT spectra.

  • Vs. Di-sec-butylamine: The symmetric byproduct will show simplified signals (fewer peaks due to symmetry) but the methine CH will shift further downfield to ~52–56 ppm without the characteristic O-CH2 signals (71 ppm).

Experimental Protocol: Synthesis & Characterization

To generate the sample for this analysis, the standard industry protocol is Reductive Amination . This method avoids over-alkylation (quaternary salt formation) common with direct alkyl halides.

Workflow Diagram

Workflow Start Reagents: 2-Butanone + 2-Methoxyethylamine Step1 Imine Formation (Dehydration with MgSO4 or Ti(OiPr)4) Start->Step1 1.0 eq : 1.1 eq Step2 Reduction (NaBH3CN or NaBH(OAc)3 / MeOH) Step1->Step2 In situ Workup Acid-Base Extraction (Isolate Secondary Amine) Step2->Workup Quench NMR 13C NMR Acquisition (CDCl3, 75/100 MHz) Workup->NMR Purified Oil

Figure 2: Synthesis and characterization workflow via Reductive Amination.

Detailed Method
  • Imine Formation: Dissolve 2-methoxyethylamine (1.0 equiv) and 2-butanone (1.1 equiv) in anhydrous Methanol. Add a drying agent (MgSO4) or Lewis acid (Ti(OiPr)4) to push equilibrium. Stir for 4 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH3CN, 1.5 equiv) portion-wise. Note: NaBH3CN is preferred over NaBH4 to prevent reduction of the ketone before imine formation.

  • Workup: Quench with 1N NaOH. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over Na2SO4.

  • NMR Prep: Dissolve ~20 mg of the resulting oil in 0.6 mL CDCl3 .

    • Why CDCl3? It is the standard reference (77.16 ppm triplet). Avoid DMSO-d6 unless the amine is a salt, as DMSO viscosity broadens peaks.

Validation Techniques (Self-Correcting)

To ensure the peaks are assigned correctly, use DEPT-135 (Distortionless Enhancement by Polarization Transfer) .

  • CH and CH3 (Up/Positive):

    • Look for the sec-butyl CH (~54 ppm) and Methoxy CH3 (~59 ppm) pointing UP.

    • Look for the terminal methyls (~10 ppm, ~19 ppm) pointing UP.

  • CH2 (Down/Negative):

    • The Ether CH2 (~71 ppm) and Amine CH2 (~48 ppm) must point DOWN.

    • The sec-butyl CH2 (~30 ppm) must point DOWN.

  • Quaternary C (Silent):

    • There are no quaternary carbons in this molecule. If a signal disappears in DEPT but appears in standard 13C, it indicates an impurity (likely unreacted ketone carbonyl at ~200+ ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2][3][4] (Authoritative source for amine/ether substituent additivity constants).

  • SDBS (Spectral Database for Organic Compounds). 13C NMR data for sec-butylamine (SDBS No. 1468) and 2-methoxyethylamine (SDBS No. 1472). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent calibration). Available at: [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of (butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of (butan-2-yl)(2-methoxyethyl)amine. In the landscape of pharmaceutical development and fine chemical synthesis, precise molecular characterization is paramount. FTIR spectroscopy serves as a rapid, reliable, and non-destructive technique for identifying functional groups, making it an indispensable tool for researchers.

While a dedicated, published spectrum for this compound is not commonly available, a highly accurate predictive analysis can be performed by dissecting its molecular structure. This guide will establish the expected spectral profile of this secondary amine-ether compound and compare it against structurally related alternatives, providing the experimental context necessary for confident characterization.

Predictive FTIR Profile of this compound

The structure of this compound contains three key functional regions that give rise to distinct vibrational modes in the infrared spectrum: a secondary amine group (N-H), an ether linkage (C-O-C), and aliphatic alkyl chains (C-H). The expected absorptions are a synthesis of the characteristic peaks from these individual components.

  • N-H Vibrations (Secondary Amine):

    • N-H Stretch: Secondary amines are distinguished by a single, weak-to-moderate absorption band in the 3350-3310 cm⁻¹ region resulting from the N-H bond stretching vibration.[1] The intensity of this peak is generally weaker than that of an O-H stretch due to the lower electronegativity of nitrogen compared to oxygen.[2] Intermolecular hydrogen bonding in a neat liquid sample can cause this peak to broaden and shift to a slightly lower wavenumber.

    • N-H Bend (Scissoring): A weak and sometimes indistinct bending vibration may appear around 1650-1500 cm⁻¹.[3][4] This peak is often of low diagnostic value for simple aliphatic secondary amines.

    • N-H Wag: A characteristic broad band, resulting from the out-of-plane bending of the N-H bond, is typically observed in the 910-665 cm⁻¹ range.[1]

  • C-H Vibrations (Alkyl Chains):

    • C-H Stretch: The molecule contains numerous sp³-hybridized C-H bonds in its butyl and ethyl groups. These will produce strong, sharp absorption bands in the 2960-2850 cm⁻¹ region.[5]

    • C-H Bend: Methylene (–CH₂–) and methyl (–CH₃) groups exhibit characteristic bending (scissoring and rocking) vibrations. Expect to see distinct peaks around 1470-1450 cm⁻¹ for CH₂ bending and near 1380 cm⁻¹ for CH₃ bending.[5][6]

  • C-O Vibration (Ether Linkage):

    • C-O-C Asymmetric Stretch: This is the most prominent and diagnostic peak for the ether functionality. Aliphatic ethers display a very strong and distinct absorption band between 1150-1070 cm⁻¹ due to the asymmetric stretching of the C-O-C bond.[4][7] This peak is typically one of the most intense in the fingerprint region of the spectrum.

  • C-N Vibration (Aliphatic Amine):

    • C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines occurs in the 1250-1020 cm⁻¹ range.[1] This peak is of medium to weak intensity and can sometimes be obscured by or overlap with other absorptions in the fingerprint region, particularly the strong C-O-C stretch.

G cluster_molecule This compound Structure cluster_peaks Predicted FTIR Peak Regions (cm⁻¹) mol Functional Groups NH_stretch N-H Stretch (3350-3310) mol->NH_stretch CH_stretch C-H Stretch (2960-2850) mol->CH_stretch CO_stretch C-O-C Stretch (1150-1070) mol->CO_stretch CN_stretch C-N Stretch (1250-1020) mol->CN_stretch Bends N-H & C-H Bends (1650-665) mol->Bends G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis prep1 1. System Warm-up prep2 2. Clean ATR Crystal (Isopropanol) prep1->prep2 Ensures stability acq1 3. Collect Background Spectrum (Empty Crystal) prep2->acq1 Prevents contamination acq2 4. Apply Liquid Sample (1-2 drops) acq1->acq2 Removes ambient signals acq3 5. Collect Sample Spectrum (16-32 Scans) acq2->acq3 Ensures good contact post1 6. Clean ATR Crystal (Isopropanol) acq3->post1 Data obtained post2 7. Analyze Data post1->post2 Prevents cross-contamination

Caption: Experimental workflow for liquid sample FTIR via ATR.

Conclusion

The FTIR spectrum of this compound is reliably predicted to show key features confirming its structure: a single N-H stretch (~3350-3310 cm⁻¹), strong aliphatic C-H stretches (~2960-2850 cm⁻¹), and a prominent C-O-C ether stretch (~1150-1070 cm⁻¹). By comparing these expected peaks with the spectra of simpler analogues like Dibutylamine and 2-Methoxyethylamine, researchers can confidently identify the presence and integrity of both the secondary amine and methoxyethyl functionalities. The provided ATR-FTIR protocol offers a robust and validated method for obtaining high-quality experimental data for this and similar liquid amine compounds.

References

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Hafiz, M., Anaee, R. A. M., & Noor, R. (2019). FTIR spectrum of dibutylamine. ResearchGate.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis.
  • ChemicalBook. Dibutylamine (111-92-2)IR1.
  • ChemicalBook. 2-methoxyethylamine(109-85-3)ir1.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • Northern Illinois University. Sample preparation for FT-IR.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Virginia Tech Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • Fourier Transform Infrared Spectroscopy. (n.d.).
  • Siddiqi, K. S., & Husen, A. (2020). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PMC.
  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • PubChem. Dibutylamine.
  • Table of IR Absorptions. (n.d.).
  • Specac Ltd. Interpreting Infrared Spectra.
  • NIST. Dibutylamine hydrochloride. NIST Chemistry WebBook.
  • NIST. 1-Butanamine, N-butyl-. NIST Chemistry WebBook.
  • PubChem. 2-Methoxyethylamine.
  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • OpenStax. 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
  • Table of Characteristic IR Absorptions. (n.d.).
  • The features of IR spectrum. (n.d.).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (2-Methoxyethyl)(methyl)amine.
  • PubChemLite. 2-methoxyethylamine (C3H9NO).
  • ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised....

Sources

Technical Comparison: Steric and Electronic Modulation in Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: (Butan-2-yl)(2-methoxyethyl)amine vs. Diethylamine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the optimization of lead compounds, the choice between a standard secondary amine like Diethylamine (DEA) and a functionalized, sterically demanding variant like This compound (BMEA) represents a trade-offs between reactivity and molecular property modulation .

While DEA acts as a high-velocity nucleophile and general base, BMEA introduces significant steric hindrance (sec-butyl group) and electronic modulation (methoxyethyl ether). This guide analyzes the kinetic and thermodynamic penalties of substituting DEA with BMEA, providing experimental protocols to quantify these differences in synthetic workflows.

Molecular Specifications & Physicochemical Profile

The structural divergence dictates the reactivity profile. DEA is a


 symmetric, unhindered amine. BMEA is chiral (at the sec-butyl center) and possesses a hemilabile ether tail.
FeatureDiethylamine (DEA) This compound (BMEA)
CAS 109-89-71019499-98-9
Structure


Molecular Weight 73.14 g/mol 131.22 g/mol
Steric Bulk (

)
Low (Ethyl

)
High (sec-Butyl

)
Predicted

(Conj. Acid)
~10.98~9.5 – 9.8 (Est.)
Electronic Effect Inductive Donation (+I)Inductive Withdrawal (-I from Oxygen)
Solubility Profile Lipophilic/VolatileAmphiphilic (Ether tail enhances aq. solubility)

Key Insight: The


 of BMEA is predicted to be 1.0–1.5 units lower than DEA due to the electron-withdrawing inductive effect of the 

-oxygen atom (

effect), despite the electron-donating nature of the sec-butyl group.
Reactivity Analysis: The Kinetic Penalty
A. Nucleophilicity (Kinetic Rates)

Replacing an ethyl group (DEA) with a sec-butyl group (BMEA) imposes a severe steric penalty on nucleophilic attack (


 or Acyl Substitution).
  • DEA: Approaches electrophiles with minimal steric clash. Reaction rates are diffusion-controlled or limited only by electronic activation.

  • BMEA: The

    
    -branching of the sec-butyl group creates a "conical exclusion zone," significantly raising the activation energy (
    
    
    
    ) for bond formation.

Experimental Implication: In amide couplings, BMEA requires highly activated esters (e.g., HATU, COMU) or acid chlorides. Standard carbodiimide (EDC/NHS) couplings may stall or suffer from high rates of hydrolysis before amine attack.

B. Basicity (Thermodynamics)

While DEA is a strong base suitable for deprotonating moderately acidic protons, BMEA is a weaker base.

  • Mechanism: The ether oxygen in BMEA exerts a through-bond inductive withdrawal, destabilizing the protonated ammonium cation relative to DEA.

  • Advantage: The reduced basicity makes BMEA less prone to forming stubborn salts in non-polar solvents, potentially simplifying workups.

C. The "Chelation Effect" (Unique to BMEA)

Unlike DEA, BMEA possesses a donor oxygen atom. In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the methoxyethyl arm can act as a hemilabile ligand, stabilizing Pd or Cu intermediates. This can prevent catalyst decomposition but may also retard the oxidative addition step if the binding is too strong.

Visualization: Steric & Electronic Pathways

The following diagram illustrates the reaction coordinate differences and the chelation potential of BMEA.

ReactivityComparison DEA Diethylamine (DEA) Unencumbered Nucleophile TS_DEA Transition State (Low Energy) Fast Kinetics DEA->TS_DEA Low Barrier BMEA BMEA Sterically Hindered & Chelating TS_BMEA Transition State (High Energy) Steric Clash (sec-Butyl) BMEA->TS_BMEA High Barrier Chelation Metal Coordination (Hemilabile Ether Binding) BMEA->Chelation + Metal (Pd/Cu) Product Amide/Amine Product TS_DEA->Product TS_BMEA->Product

Figure 1: Comparative reaction pathways. Note the higher activation energy for BMEA due to steric hindrance at the nitrogen center.

Experimental Protocol: Competitive Acylation Assay

To empirically quantify the reactivity difference in your specific solvent system, perform this self-validating competition experiment. This protocol eliminates solvent/temperature variables by running both reactions simultaneously.

Objective

Determine the Relative Reactivity Factor (RRF) of BMEA vs. DEA toward an electrophile (Benzoyl Chloride).

Reagents
  • Amine Mix: 0.5 mmol DEA + 0.5 mmol BMEA dissolved in 5 mL DCM.

  • Electrophile: 0.2 mmol Benzoyl Chloride (Limiting Reagent) in 1 mL DCM.

  • Base: 1.0 mmol Triethylamine (Auxiliary base to scavenge HCl).

  • Internal Standard: 0.1 mmol Dodecane (for GC/FID quantification).

Workflow
  • Preparation: Cool the Amine Mix (with Internal Standard and TEA) to -78°C under

    
    .
    
  • Addition: Add the Benzoyl Chloride solution dropwise over 5 minutes. The limiting stoichiometry ensures the amines compete for the electrophile.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Quench: Add 2 mL saturated

    
    .
    
  • Analysis: Extract organic layer and analyze via GC-FID or

    
    -NMR.
    
Data Interpretation

Calculate the ratio of benzamides formed:



  • Expected Result: A ratio > 10:1 favors DEA, confirming the steric penalty of the sec-butyl group.

  • Troubleshooting: If BMEA product is undetectable, repeat at higher temperatures (0°C start) or use a less reactive electrophile (e.g., Methyl Benzoate) to allow thermodynamic equilibration.

Application Scenarios
ScenarioRecommended AmineRationale
Rapid Library Synthesis DEA High reactivity ensures completion; easy removal of excess volatile amine.
Solubility Optimization BMEA The methoxyethyl tail disrupts crystal packing and increases water solubility of the final drug candidate.
Chiral Resolution BMEA Use enantiopure (R)- or (S)-BMEA. The sec-butyl center creates a chiral environment for resolving racemic acids via diastereomeric salt formation.
C-H Activation BMEA The ether oxygen can direct Palladium to ortho-positions, facilitating directed C-H functionalization that DEA cannot support.
References
  • Steric Parameters of Amines

    • Source: J-Stage. "Semi-Quantitative Evaluation of Steric Effect on Corrosion Inhibition Efficiency of Branched Alkyl Amines."
    • Relevance: Establishes the steric order: n-butyl > sec-butyl.
    • URL:[Link][1][2]

  • Nucleophilicity Trends

    • Source: Master Organic Chemistry. "Nucleophilicity Trends of Amines."
    • Relevance: Explains the nucleophilicity drop due to electron-withdrawing groups ( -oxygen effect).
    • URL:[Link]

  • Basicity of Ethers vs Alkyls

    • Source: Chemistry LibreTexts. "21.4: Acidity and Basicity of Amines."
    • Relevance: Provides context for substituted amines and inductive effects.
    • URL:[Link]

  • Target Molecule Data

    • Source: Sigma-Aldrich / Merck. "N-(2-Methoxyethyl)butan-2-amine Product Page."
    • Relevance: Commercial availability and physical specifications.[3]

Sources

A Comparative Guide to the Nucleophilicity of Methoxyethyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the judicious selection of a nucleophile is a critical parameter that dictates the efficiency and outcome of a reaction. Methoxyethyl amines, a class of compounds incorporating both an amine and an ether moiety, are versatile building blocks. Their nucleophilic character is of paramount importance in various applications, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the nucleophilicity of methoxyethyl amine, N-methyl methoxyethyl amine, and N,N-dimethyl methoxyethyl amine, grounded in fundamental principles of organic chemistry and supported by relevant experimental data.

Understanding Nucleophilicity: A Triad of Factors

The nucleophilicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to attack an electrophilic center.[1] This is primarily governed by a delicate interplay of three key factors: basicity , steric hindrance , and the electronic effects of substituents.

  • Basicity: Generally, a stronger base is a better nucleophile, as the factors that increase the electron-donating ability to a proton also enhance it towards other electrophiles.[2] The pKa of the conjugate acid of an amine is a good indicator of its basicity.

  • Steric Hindrance: The size of the substituents on the nitrogen atom and the electrophile can significantly impact the rate of a nucleophilic attack.[2] Bulkier groups can physically impede the approach of the nucleophile to the electrophilic center, thereby reducing its reactivity.[2]

  • Electronic Effects: The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to weaker nucleophilicity.

Comparative Analysis of Methoxyethyl Amines

Methoxyethyl Amine (A Primary Amine)

Methoxyethyl amine possesses a primary amino group. The methoxyethyl group has a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. However, the overall effect on the nitrogen's electron density is less pronounced compared to the impact of alkyl groups.

N-Methyl Methoxyethyl Amine (A Secondary Amine)

The introduction of a methyl group to the nitrogen atom to form N-methyl methoxyethyl amine brings about two competing effects:

  • Inductive Effect (+I): The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby increasing its basicity and nucleophilicity.[3]

  • Steric Hindrance: The methyl group adds some steric bulk compared to the hydrogen atom in the primary amine, which can slightly hinder its approach to an electrophile.

In most cases for small alkyl groups, the inductive effect dominates, leading to an increase in nucleophilicity from a primary to a secondary amine.

N,N-Dimethyl Methoxyethyl Amine (A Tertiary Amine)

Adding a second methyl group to form N,N-dimethyl methoxyethyl amine further amplifies the inductive and steric effects:

  • Inductive Effect (+I): Two methyl groups provide a stronger electron-donating effect than one, further increasing the electron density on the nitrogen.

  • Steric Hindrance: The presence of two methyl groups significantly increases the steric bulk around the nitrogen atom, making it more difficult to access electrophiles.[2]

For tertiary amines, the increased steric hindrance often outweighs the enhanced inductive effect, leading to a decrease in nucleophilicity compared to their secondary amine counterparts, especially when reacting with sterically demanding electrophiles.[2]

The following diagram illustrates the structural differences and the key factors influencing the nucleophilicity of the three methoxyethyl amines.

G cluster_0 Primary Amine cluster_1 Secondary Amine cluster_2 Tertiary Amine cluster_3 Predicted Nucleophilicity Trend a Methoxyethyl Amine (H₂N-CH₂CH₂OCH₃) b N-Methyl Methoxyethyl Amine (CH₃NH-CH₂CH₂OCH₃) a->b +I Effect (dominant) + Steric Hindrance c N,N-Dimethyl Methoxyethyl Amine ((CH₃)₂N-CH₂CH₂OCH₃) b->c +I Effect ++ Steric Hindrance (dominant) d N-Methyl Methoxyethyl Amine e > f Methoxyethyl Amine g > h N,N-Dimethyl Methoxyethyl Amine

Caption: Structural comparison and predicted nucleophilicity trend of methoxyethyl amines.

Supporting Experimental Data and Analogous Systems

To substantiate our predictions, we can look at the pKa values of the conjugate acids and the Mayr nucleophilicity parameters of analogous, simpler amines.

AmineTypepKa of Conjugate Acid (Predicted/Experimental)Mayr Nucleophilicity Parameter (N) in Water (for analogous amine)Reference
Methoxyethyl AminePrimary~9.89 (for Methoxy(ethyl)amine)12.9 (for Ethylamine)[2]
N-Methyl Methoxyethyl AmineSecondary9.52 (Predicted)14.7 (for Diethylamine)[2][4]
N,N-Dimethyl Methoxyethyl AmineTertiary~9.83 (for N,N-Dimethylethylamine)< 14.7 (Expected)[5]

The Mayr nucleophilicity scale provides a quantitative measure of nucleophilic reactivity. The data for ethylamine and diethylamine clearly demonstrate that the nucleophilicity increases significantly from a primary to a secondary amine (a factor of about 100).[2] While a specific Mayr parameter for a simple tertiary amine like triethylamine in water is not as straightforward due to solubility and steric factors, the general trend observed is that steric hindrance in tertiary amines often leads to a decrease in nucleophilicity compared to secondary amines.[2]

The predicted pKa for N-methyl methoxyethyl amine is slightly lower than that of analogous secondary amines, which might be attributed to the electron-withdrawing effect of the methoxy group. However, the dominant trend of increased nucleophilicity from primary to secondary amines due to the inductive effect of the methyl group is still expected to hold.

Experimental Protocol for Determining Nucleophilicity

To empirically determine and compare the nucleophilicity of these methoxyethyl amines, a standardized kinetic study can be performed. The method developed by Herbert Mayr and his group is a widely accepted standard for quantifying nucleophilicity.

Objective:

To determine the second-order rate constants (k) for the reaction of methoxyethyl amine, N-methyl methoxyethyl amine, and N,N-dimethyl methoxyethyl amine with a reference electrophile.

Materials:
  • Methoxyethyl Amine

  • N-Methyl Methoxyethyl Amine

  • N,N-Dimethyl Methoxyethyl Amine

  • A reference electrophile (e.g., a benzhydrylium salt like 4,4'-bis(dimethylamino)benzhydrylium tetrafluoroborate)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • UV-Vis Spectrophotometer with a stopped-flow apparatus

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

G cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solution of reference electrophile C Equilibrate solutions to constant temperature (e.g., 20°C) A->C B Prepare series of amine solutions of varying concentrations B->C D Mix electrophile and amine solutions in stopped-flow apparatus C->D E Monitor disappearance of electrophile by UV-Vis spectroscopy D->E F Determine pseudo-first-order rate constant (k_obs) E->F G Plot k_obs vs. [Amine] F->G H Calculate second-order rate constant (k) from the slope G->H

Caption: Experimental workflow for determining amine nucleophilicity.

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare a stock solution of the reference electrophile in the chosen anhydrous solvent. The concentration should be such that its absorbance can be accurately measured by the UV-Vis spectrophotometer.

    • Prepare a series of solutions of each methoxyethyl amine at different concentrations. The amine concentrations should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Equilibrate the reactant solutions to a constant temperature (e.g., 20 °C) in the stopped-flow apparatus.

    • Rapidly mix the electrophile solution with one of the amine solutions.

    • Monitor the reaction by recording the decrease in absorbance of the electrophile at its λ_max over time.

  • Data Analysis:

    • The observed rate constant (k_obs) for each reaction is determined by fitting the absorbance decay curve to a first-order exponential function.

    • Plot the calculated k_obs values against the corresponding amine concentrations for each of the three amines.

    • The slope of the resulting linear plot for each amine will be the second-order rate constant (k), which is a direct measure of its nucleophilicity.

By comparing the second-order rate constants of the three methoxyethyl amines, a quantitative ranking of their nucleophilicity can be established.

Conclusion

Based on fundamental principles of organic chemistry, the predicted order of nucleophilicity for the methoxyethyl amines is:

N-Methyl Methoxyethyl Amine > Methoxyethyl Amine > N,N-Dimethyl Methoxyethyl Amine

The secondary amine is expected to be the most nucleophilic due to the favorable balance of the electron-donating inductive effect of the methyl group and manageable steric hindrance. The primary amine is less nucleophilic due to the absence of an electron-donating alkyl group. The tertiary amine is predicted to be the least nucleophilic of the three due to significant steric hindrance impeding its access to electrophiles. For definitive quantification, the experimental protocol outlined provides a robust framework for empirical determination. This understanding is crucial for researchers in optimizing reaction conditions and in the rational design of synthetic routes for novel therapeutics.

References

  • LookChem. Cas 624-78-2,N-Ethylmethylamine. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Enamines and various types of nucleophilic NHOs (ordered by their Mayr nucleophilicity parameter N). Available at: [Link]

  • LookChem. N,N-Dimethylethylamine|598-56-1. Available at: [Link]

  • Mayr, H. Mayr's Database Of Reactivity Parameters: N-Nucleophiles. Available at: [Link]

  • NIST. Experimental data for CH3NHCH3 (Dimethylamine). Available at: [Link]

  • Mayr, H. Mayr's Database Of Reactivity Parameters - N-Nucleophiles. Available at: [Link]

  • Macmillan Group. Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Available at: [Link]

  • ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Available at: [Link]

  • Reddit. Nucleophilicity - ethene vs dimethyl amine : r/chemhelp. Available at: [Link]

  • ValpoScholar. The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Available at: [Link]

  • RSC Publishing. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Available at: [Link]

  • PubChem. N,N-Dimethyl-2-methoxyethylamine. Available at: [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

  • Google Patents. US5917039A - N-alkylation of amines.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Wang, Z., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3005–3010. Available at: [Link]

  • Wikipedia. N-Methylethanolamine. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 23.14: 23.3 Basicity of Amines. Available at: [Link]

  • Clark, J. (2015). AMINES AS NUCLEOPHILES. Chemguide. Available at: [Link]

Sources

Validating the Structure of (Butan-2-yl)(2-methoxyethyl)amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (butan-2-yl)(2-methoxyethyl)amine (CAS 1019499-98-9) and its derivatives presents a specific stereochemical challenge often overlooked in high-throughput synthesis. Unlike simple alkyl amines, this scaffold contains a chiral center at the sec-butyl position and a flexible ether side chain.

This guide compares two validation workflows: Routine High-Throughput QC (Method A) versus Definitive Structural Elucidation (Method B). While Method A is sufficient for library enumeration, Method B is mandatory for scale-up and biological assays where enantiomeric purity dictates potency.

Part 1: The Analytical Landscape

The molecule is a secondary amine with the IUPAC name


-(2-methoxyethyl)butan-2-amine .

Critical Quality Attributes (CQAs):

  • Regiochemistry: Distinguishing the sec-butyl group from isobutyl or n-butyl isomers.

  • Stereochemistry: The C2 position on the butyl chain is chiral (

    
     or 
    
    
    
    ).
  • Purity: Secondary amines are prone to oxidation; derivatives (amides/ureas) must be confirmed free of starting material.

Comparative Workflow Analysis
FeatureMethod A: Routine QC Method B: Definitive Elucidation
Primary Technique LC-MS (ESI+) & 1D

H NMR
2D NMR (HSQC, HMBC) & Chiral HPLC
Chiral Resolution None (Assumed from starting material)Experimental confirmation (Mosher's Method/CSP-HPLC)
Throughput High (10 mins/sample)Low (4-24 hours/sample)
Cost LowHigh
Risk Profile High Risk: Cannot detect racemization during reductive amination.Low Risk: Absolute configuration and connectivity confirmed.

Part 2: Detailed Experimental Protocols

The "Gold Standard" Protocol: Mosher's Amide Derivatization

For absolute stereochemical assignment of the secondary amine.

Causality & Logic: Direct chiral HPLC of secondary amines often yields poor peak shape due to tailing. Derivatization with a chiral auxiliary (Mosher's Acid Chloride) converts enantiomers into diastereomers. These diastereomers exhibit distinct


H and 

F NMR signals due to the anisotropic shielding effect of the phenyl ring in the auxiliary.

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl].
  • (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl].
  • Pyridine-

    
     (solvent/base).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of the target amine in 0.5 mL of pyridine-

    
     in two separate NMR tubes.
    
  • Reaction:

    • Tube 1: Add 10

      
      L of 
      
      
      
      -MTPA-Cl.
    • Tube 2: Add 10

      
      L of 
      
      
      
      -MTPA-Cl.
  • Incubation: Shake at room temperature for 10 minutes. The reaction is instantaneous for unhindered secondary amines.

  • Analysis: Acquire

    
    H NMR (minimum 400 MHz) and 
    
    
    
    F NMR spectra.
  • Calculation: Determine

    
     for protons near the chiral center.
    

Interpretation: The spatial arrangement of the Mosher amide places specific protons in the shielding cone of the phenyl group. A consistent pattern of positive and negative


 values allows you to assign the absolute configuration (

or

) of the amine.
Connectivity Validation (2D NMR)

To rule out isomeric scrambling.

  • HSQC (Heteronuclear Single Quantum Coherence): correlates proton to carbon. Use this to identify the methine proton of the sec-butyl group (typically

    
     2.5–3.0 ppm).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): correlates protons to carbons 2-3 bonds away.

    • Critical Check: Look for a correlation between the

      
      -CH
      
      
      
      protons of the methoxyethyl chain and the sec-butyl methine carbon. This confirms the nitrogen is the bridge, ruling out ether cleavage or rearrangement.

Part 3: Comparative Data Presentation

The following table simulates the expected data differences when validating a racemic mixture versus an enantiopure sample of this compound.

Table 1: Diagnostic Signals & Resolution
ParameterRacemic Mixture (Method A) Enantiopure (

-isomer) (Method B)

H NMR (CDCl

)
Single set of signals. Methyl doublet at

1.05 ppm.
Single set of signals. Identical to racemate.
Chiral HPLC (

)
Two peaks (e.g., 4.2 min and 5.8 min). Ratio 50:50.Single peak (e.g., 5.8 min). >99% ee.

F NMR (Mosher)
Two doublets (diastereomeric salt mix).Single doublet (single diastereomer).
Physical State Liquid (often lower boiling point).[1]Liquid (identical bp, distinct optical rotation).

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating these derivatives. It emphasizes the "Self-Validating" loop where failure in chiral analysis triggers a re-synthesis or purification step.

ValidationWorkflow cluster_main Structural Validation Workflow: this compound Start Crude Amine / Derivative NMR_1D 1H NMR (Connectivity) Start->NMR_1D MS_Check LC-MS (Mass Confirmation) Start->MS_Check Decision_1 Structure Correct? NMR_1D->Decision_1 MS_Check->Decision_1 Chiral_Deriv Mosher's Derivatization (MTPA-Cl) Decision_1->Chiral_Deriv Yes NMR_2D 2D NMR (HSQC/HMBC) Regiochemistry Check Decision_1->NMR_2D Yes Fail_Purify Repurify / Chiral Resolution Decision_1->Fail_Purify No (Impure) Decision_2 >95% ee & Regio-pure? Chiral_Deriv->Decision_2 NMR_2D->Decision_2 Decision_2->Fail_Purify Fail Pass_Release Release for Bio-Assay Decision_2->Pass_Release Pass Fail_Purify->Start Recycle Loop

Caption: A self-validating workflow ensuring both chemical connectivity and stereochemical purity before compound release.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration.[2][3] Nature Protocols, 2, 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[3] [Link]

  • Allenmark, S. G. (2000). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Analytical Chemistry. (General Reference for Chiral HPLC principles).
  • PubChem. (2025).[4] Compound Summary: N-(2-methoxyethyl)butan-2-amine (CAS 1019499-98-9).[5] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment for Handling (Butan-2-yl)(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide

Hazard Assessment & Risk Stratification

The "Trojan Horse" Effect: (Butan-2-yl)(2-methoxyethyl)amine (CAS: 1019499-98-9) presents a dual-threat mechanism often underestimated in standard safety protocols.

  • The Payload (Secondary Amine): Highly caustic (pH > 12), causing immediate coagulative necrosis upon tissue contact .

  • The Carrier (Ether Tail): The 2-methoxyethyl group increases lipophilicity, allowing the molecule to penetrate the stratum corneum (outer skin layer) faster than simple alkylamines. This facilitates deep-tissue chemical burns and systemic absorption .

Critical Hazard Classification:

  • Corrosive (Skin/Eyes): Category 1B (Irreversible damage).

  • Flammable Liquid: Flash point is likely < 60°C (treat as Class 3 Flammable).

  • Acute Toxicity: Harmful by inhalation and ingestion.

The PPE Matrix: Selection & Specifications

Standard laboratory nitrile gloves (4 mil) provide insufficient protection for this compound. The ether functionality degrades nitrile rubber, while the amine penetrates rapidly.

PPE Selection Table
ComponentMinimum RequirementRecommended SpecificationOperational Logic
Hand Protection (Splash) Double-gloved Nitrile (5 mil min)High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple)Standard nitrile degrades in <1 min.[1] Double gloving allows immediate doffing of the outer layer upon contact without exposing skin .
Hand Protection (Handling) Laminate Film (Silver Shield/Norfoil)Laminate Film + Outer Nitrile CRITICAL: For pouring, cannulation, or cleaning spills, you must use laminate gloves. They offer >4 hours breakthrough time vs. minutes for rubber .
Eye/Face Chemical Splash GogglesGoggles + 8-inch Face ShieldVapors are lacrimators. A face shield prevents "splash-back" burns to the neck/chin during transfer.
Respiratory Fume Hood (Face Velocity > 100 fpm)Multi-Gas Cartridge (OV/Ammonia)Use respirator only if outside a hood (e.g., spill cleanup). Cartridges must specifically cover Amines/Ammonia .
Body Lab Coat (Poly/Cotton)Chemical Resistant Apron (Butyl/Neoprene)Cotton absorbs amines, holding them against the skin. An apron provides an impervious barrier during liquid transfer.
Decision Logic: Glove Selection

The following diagram illustrates the decision process for selecting the correct hand protection based on the task duration and exposure risk.

GloveSelection Start Task Assessment ExposureType Is direct liquid contact expected? Start->ExposureType SplashRisk Splash Risk Only (Pipetting small vols) ExposureType->SplashRisk No ImmersionRisk Handling/Pouring (Cannula/Syringe) ExposureType->ImmersionRisk Yes Nitrile Double Nitrile (5 mil) Change immediately on splash SplashRisk->Nitrile Laminate REQUIRED: Silver Shield / Norfoil Liner + Outer Nitrile for Grip ImmersionRisk->Laminate

Caption: Decision tree for glove selection emphasizing the necessity of laminate film gloves for direct handling tasks.

Operational Protocol: Handling & Transfer

Goal: Zero skin contact and zero vapor release.[2]

A. Pre-Operational Check
  • Verify Fume Hood: Ensure sash is at the working height and airflow monitor indicates "Safe" (typically 80–120 fpm).

  • Neutralization Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready. This neutralizes minor amine spills immediately, unlike water which just spreads the oily amine.

B. The "Dirty/Clean" Hand Technique

When working with this compound, cross-contamination is the primary risk.

  • Donning: Put on Silver Shield gloves first, then pull standard nitrile gloves over them. The nitrile provides dexterity and grip; the Silver Shield provides chemical resistance.

  • Transfer:

    • Preferred: Cannula/needle transfer under positive nitrogen pressure. This closed-system approach eliminates vapor exposure.[2][3]

    • Alternative: If pouring is necessary, use a funnel. Never pour from a height > 2 inches to minimize aerosolization.

  • Doffing (Critical Step):

    • Remove outer nitrile gloves inside the fume hood and discard into solid hazardous waste.

    • Inspect inner Silver Shield gloves. If clean, they can be reused; if spotted, discard.

    • Wash hands with soap and water immediately after leaving the station.

Emergency Response & Disposal

Self-Validating Safety System: Your emergency kit must be specific to bases, not generic solvents.

Emergency Workflow

EmergencyResponse Incident Exposure / Spill Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin Flush 15min Do NOT use vinegar on skin Skin->ActionSkin ActionEye Eyewash 15min Hold lids open Eye->ActionEye ActionSpill Absorb with Vermiculite or Amine-Safe Pads Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

Caption: Immediate response protocols. Note: Never use neutralization acids on skin burns; thermal reaction may worsen injury.

Disposal Logistics
  • Waste Stream: Segregate as Basic/Alkaline Organic Waste .

  • Incompatibility: NEVER mix with:

    • Acids (Exothermic reaction/spattering).

    • Oxidizers (Fire hazard).

    • Halogenated solvents (e.g., Dichloromethane) – Amines can react violently or form explosive salts with certain halo-carbons over time.

  • Container: Store waste in HDPE or Glass containers. Avoid metal cans if possible due to corrosion risk.

References

  • Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: N-(2-Methoxyethyl)butan-2-amine. Retrieved from

  • University of Pennsylvania EHRS. (2024). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

  • University of California, Berkeley EH&S. (2023). Glove Selection Guide: Chemical Resistance. Retrieved from

  • Fisher Scientific. (2025).[4][5][6][7] Safety Data Sheet: Secondary Amines. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.